molecular formula C14H11NO2 B14015770 N-methoxy-3-formylcarbazole

N-methoxy-3-formylcarbazole

Cat. No.: B14015770
M. Wt: 225.24 g/mol
InChI Key: LGLGSEILIYMFIQ-UHFFFAOYSA-N
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Description

9-Methoxy-9H-carbazole-3-carbaldehyde has been reported in Murraya euchrestifolia and Murraya koenigii with data available.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

9-methoxycarbazole-3-carbaldehyde

InChI

InChI=1S/C14H11NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3

InChI Key

LGLGSEILIYMFIQ-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

N-methoxy-3-formylcarbazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-formylcarbazole is a derivative of carbazole (B46965), a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. The carbazole scaffold is a key pharmacophore in various biologically active molecules, exhibiting a wide range of therapeutic properties. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound (also known as 9-methoxycarbazole-3-carbaldehyde) is characterized by the presence of a methoxy (B1213986) group at the nitrogen atom of the carbazole ring and a formyl group at the 3-position. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 117592-01-5[1]
Molecular Formula C₁₄H₁₁NO₂[1]
Molecular Weight 225.24 g/mol [1]
Physical Description Oil[1]
Purity >98%[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Not specified; general advice suggests warming and ultrasonication for higher solubility.[1]

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from carbazole. The following is a representative experimental protocol based on established synthetic methodologies for related carbazole derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: N-amination of Carbazole

  • To a solution of carbazole in a suitable solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture for 30 minutes to form the carbazolyl anion.

  • Add a suitable aminating agent, such as chloroamine or O-(mesitylenesulfonyl)hydroxylamine, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-aminocarbazole.

Step 2: N-methylation of N-aminocarbazole

  • Dissolve N-aminocarbazole in a suitable solvent (e.g., tetrahydrofuran).

  • Add a base (e.g., triethylamine) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-methoxycarbazole.

Step 3: Formylation of N-methoxycarbazole

  • Subject N-methoxycarbazole to a Vilsmeier-Haack formylation reaction.

  • In a flask, cool a mixture of a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and a formylating agent (e.g., phosphoryl chloride and dimethylformamide) in an ice bath.

  • Add a solution of N-methoxycarbazole in the same solvent dropwise to the cooled formylating reagent.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide (B78521) solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

G Carbazole Carbazole N_Aminocarbazole N-Aminocarbazole Carbazole->N_Aminocarbazole Amination N_Methoxycarbazole N-Methoxycarbazole N_Aminocarbazole->N_Methoxycarbazole Methylation Final_Product N-methoxy-3- formylcarbazole N_Methoxycarbazole->Final_Product Formylation

Caption: Synthetic workflow for this compound.

Spectral Properties

Detailed spectral analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H, -CHO), 8.59 (s, 1H, ArH), 8.13 (d, J = 7.7 Hz, 1H, ArH), 8.04 (d, J = 8.3 Hz, 1H, ArH), 7.60 (d, J = 8.5 Hz, 2H, ArH), 7.57 (s, 1H, ArH), 7.40 (bs, 1H, ArH), 4.20 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.1, 147.2, 138.5, 138.4, 129.5, 126.3, 125.2, 120.8, 120.7, 120.4, 120.2, 108.6, 108.5, 63.4.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Specific experimental mass spectral data for this compound is not available. For the related compound 3-methoxy-9H-carbazole, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. A similar fragmentation pattern, including the molecular ion peak at m/z 225, would be expected for this compound.

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, the broader class of N-substituted carbazole derivatives has been extensively investigated for various pharmacological activities.

Potential Therapeutic Applications
  • Neuroprotection: Many N-substituted carbazole derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models. These compounds have been shown to protect neuronal cells from oxidative stress-induced injury, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Antimicrobial Activity: Carbazole alkaloids and their synthetic derivatives have been reported to possess significant antibacterial and antifungal properties. The planar carbazole ring system can intercalate with microbial DNA, and various substitutions on the ring can enhance this activity.

Hypothetical Signaling Pathway Involvement

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of other carbazole derivatives, potential mechanisms of action could involve the modulation of pathways related to oxidative stress and cell survival. For instance, some neuroprotective carbazoles are known to influence the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

G cluster_stress Cellular Stress cluster_pathway Potential Target Pathway cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Neuroprotection Neuroprotection Antioxidant Gene Expression->Neuroprotection This compound This compound This compound->Keap1 may inhibit

Caption: Hypothetical signaling pathway for neuroprotection.

Conclusion

This compound is a carbazole derivative with potential for further investigation in the field of drug discovery. This technical guide has summarized its known physicochemical properties and provided a detailed synthetic protocol. While specific biological data for this compound is currently lacking, the established neuroprotective and antimicrobial activities of the N-substituted carbazole class of compounds provide a strong rationale for its future biological evaluation. Further research is warranted to elucidate its precise mechanism of action and to explore its therapeutic potential.

References

Spectroscopic and Structural Elucidation of N-methoxy-3-formylcarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-formylcarbazole is a derivative of carbazole (B46965), a heterocyclic aromatic compound known for its presence in various natural products and its utility as a scaffold in medicinal chemistry and materials science. The introduction of a methoxy (B1213986) group at the nitrogen atom and a formyl group at the 3-position is anticipated to modulate its electronic properties and biological activity. This technical guide provides a detailed analysis of the expected spectral characteristics of this compound based on comparative data from closely related analogues. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its synthesis and characterization. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and application of novel carbazole derivatives.

Introduction

Carbazole and its derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The rigid, planar structure of the carbazole nucleus makes it an attractive pharmacophore. Chemical modification of the carbazole ring, such as N-substitution and functionalization at the 3 and 6 positions, allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound (also known as 9-methoxy-9H-carbazole-3-carbaldehyde), is a subject of interest for its potential as a synthetic intermediate and a bioactive molecule. This guide aims to provide a comprehensive overview of its expected spectral data to aid in its unambiguous identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of known data for isomers and N-alkylated analogues.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~9.9 - 10.1s-1HH-10 (CHO)
~8.4 - 8.6d~1.51HH-4
~8.1 - 8.3d~7.81HH-5
~7.8 - 8.0dd~8.4, 1.51HH-2
~7.4 - 7.6m-2HH-6, H-8
~7.2 - 7.4t~7.51HH-7
~4.1 - 4.3s-3HH-11 (N-OCH₃)

Rationale for Prediction: The chemical shifts are estimated based on data for 9-ethyl-9H-carbazole-3-carbaldehyde and 1,4-dimethoxy-9H-carbazole-3-carbaldehyde. The aldehyde proton is expected to be the most deshielded proton. The protons on the formyl-substituted ring (H-2, H-4) will be downfield due to the electron-withdrawing effect of the aldehyde. The N-methoxy protons are predicted to appear as a singlet in the region of 4.1-4.3 ppm.

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon Atom Assignment
~191 - 193C-10 (CHO)
~142 - 144C-4a
~140 - 142C-8a
~131 - 133C-3
~128 - 130C-4
~126 - 128C-5a
~124 - 126C-2
~122 - 124C-6
~120 - 122C-1
~110 - 112C-8
~109 - 111C-5
~108 - 110C-7
~60 - 65C-11 (N-OCH₃)

Rationale for Prediction: The aldehyde carbon is expected at a characteristic downfield shift. The aromatic carbon shifts are estimated by considering the substituent effects of the formyl and N-methoxy groups on the carbazole skeleton, with reference to known carbazole derivatives.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3150MediumAromatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi resonance)
~1680 - 1700StrongAldehyde C=O stretch
~1580 - 1620StrongAromatic C=C stretch
~1450 - 1480MediumAromatic C=C stretch
~1300 - 1350StrongC-N stretch
~1100 - 1150StrongC-O stretch (methoxy)
~740 - 760Strongortho-disubstituted benzene (B151609) C-H bend

Rationale for Prediction: The most characteristic peaks will be the strong carbonyl stretch of the aldehyde and the C-H stretches of the aldehyde group. The other vibrations are predicted based on the general IR spectra of aromatic aldehydes and carbazole derivatives.

Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
225High[M]⁺ (Molecular Ion)
210Moderate[M - CH₃]⁺
196High[M - CHO]⁺
182Moderate[M - N-OCH₃]⁺
167Moderate[C₁₂H₉N]⁺ (Carbazole radical cation)
154Moderate[M - CHO - N-CH₃]⁺

Rationale for Prediction: The molecular ion peak is predicted at m/z 225, corresponding to the molecular weight of C₁₄H₁₁NO₂. Common fragmentation patterns for aldehydes (loss of CHO) and methoxy-substituted compounds (loss of CH₃) are expected.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the N-methoxylation of 3-formylcarbazole.

Materials:

  • 3-Formylcarbazole

  • Methoxyamine hydrochloride

  • A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

  • A suitable solvent (e.g., DMF, THF)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling reactions.

Procedure:

  • To a solution of 3-formylcarbazole in an appropriate solvent, add the base and stir for a designated time at room temperature.

  • Add methoxyamine hydrochloride to the reaction mixture.

  • If employing a cross-coupling strategy, add the palladium catalyst and ligand.

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis_start Starting Materials (3-Formylcarbazole, Methoxyamine) reaction N-Methoxylation Reaction synthesis_start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification synthesis_end Pure this compound purification->synthesis_end nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: General experimental workflow for the synthesis and spectral characterization of this compound.

Generic Signaling Pathway Inhibition

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response inhibitor N-methoxy-3- formylcarbazole inhibitor->kinase2

Caption: Hypothetical inhibition of a generic kinase signaling pathway by this compound.

Conclusion

This technical guide provides a predictive yet comprehensive analysis of the spectral data for this compound, a compound of interest in medicinal and materials chemistry. While direct experimental data remains elusive in the public domain, the presented information, derived from analogous structures, offers a solid foundation for its synthesis, identification, and further investigation. The detailed experimental protocols and workflow diagrams are intended to facilitate future research into this and other novel carbazole derivatives. As new experimental data becomes available, this guide can be updated to provide an even more accurate and valuable resource for the scientific community.

An In-depth Technical Guide to the Solubility of N-methoxy-3-formylcarbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-formylcarbazole is a carbazole (B46965) derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other research areas. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for determining its solubility, and presents a relevant biological signaling pathway to contextualize its potential applications.

Introduction to this compound

This compound, also known as 9-methoxycarbazole-3-carbaldehyde, is an organic compound with the molecular formula C₁₄H₁₁NO₂. The presence of the carbazole nucleus, a well-known pharmacophore, suggests its potential for biological activity. Carbazole derivatives have been investigated for a wide range of applications, including as anticancer agents, antibacterial compounds, and materials with specific optoelectronic properties. The methoxy (B1213986) and formyl groups on the carbazole scaffold of the target molecule can significantly influence its polarity, hydrogen bonding capacity, and, consequently, its solubility profile.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. A product datasheet for this compound explicitly states "Solubility: N/A"[1].

However, the broader family of carbazole derivatives exhibits a wide range of solubilities depending on their substitution patterns. For instance, certain carbazole sulfonamide derivatives show aqueous solubility between 13.4 and 176.5 µg/mL. Other research indicates that Pt(II) mono-, di-, and poly-ynes that incorporate carbazole spacers are soluble in common organic solvents. Additionally, some carbazole derivatives have demonstrated good solubility in lubricating oil. This variability underscores the necessity of empirical determination of solubility for each specific derivative.

To facilitate future research and provide a standardized framework for reporting, the following table is presented for the systematic recording of experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric Constant (ε) at 20°CSolubility (g/L)Observations
Non-Polar Solvents
Hexane1.88Data not available
Toluene2.38Data not available
Dichloromethane9.08Data not available
Polar Aprotic Solvents
Diethyl Ether4.34Data not available
Ethyl Acetate6.02Data not available
Acetone20.7Data not available
Acetonitrile37.5Data not available
Dimethylformamide (DMF)36.7Data not available
Dimethyl Sulfoxide (DMSO)46.7Data not available
Polar Protic Solvents
Methanol32.7Data not available
Ethanol24.5Data not available
Isopropanol19.9Data not available
Water80.1Data not available

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the qualitative and semi-quantitative solubility of this compound in various organic solvents. This method is based on established procedures for organic compound solubility analysis[2][3][4][5].

Materials:

  • This compound

  • A selection of organic solvents (see Table 1)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or micropipettes

  • Spatula

Procedure:

  • Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.

  • Observation: After mixing, visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition (for insoluble or partially soluble compounds): If the compound is not fully soluble, add additional aliquots of the solvent (e.g., 0.5 mL at a time) and repeat the mixing and observation steps. Record the total volume of solvent required to dissolve the solid.

  • Heating: For compounds that are insoluble at room temperature, gentle heating can be applied to assess temperature effects on solubility. If the compound dissolves upon heating and precipitates upon cooling, this should be noted.

  • Data Recording: Record the results in a structured format, such as Table 1. For semi-quantitative results, the solubility can be expressed in g/L or mg/mL.

This experimental workflow can be visualized as follows:

G start Start: Weigh this compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe Solubility vortex->observe soluble Record as Soluble observe->soluble Yes insoluble Insoluble or Partially Soluble observe->insoluble No end End soluble->end add_more_solvent Add another 0.5 mL of Solvent insoluble->add_more_solvent re_vortex Vortex for 60 seconds add_more_solvent->re_vortex re_observe Observe Solubility re_vortex->re_observe fully_dissolved Record Volume and Calculate Solubility re_observe->fully_dissolved Yes still_insoluble Record as Insoluble/Slightly Soluble re_observe->still_insoluble No fully_dissolved->end still_insoluble->end

Figure 1: Experimental workflow for solubility determination.

Potential Biological Signaling Pathway

Carbazole derivatives have been shown to interact with various biological targets. One such target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation[6]. The interaction of a carbazole derivative with the AhR signaling pathway provides a plausible model for the biological activity of this compound.

The generalized AhR signaling pathway is as follows:

  • Ligand Binding: A ligand, such as a carbazole derivative, enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins (e.g., Hsp90, XAP2, p23).

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

  • Dimerization: In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT).

  • DNA Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activators and initiates the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in metabolism.

This pathway can be represented by the following diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Carbazole Derivative (Ligand) ahr_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) ligand->ahr_complex Binds ahr_ligand AhR-Ligand (Active) ahr_complex->ahr_ligand Translocates to Nucleus ahr_arnt AhR-ARNT-Ligand Heterodimer ahr_ligand->ahr_arnt arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1) xre->gene_transcription Initiates

Figure 2: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, this guide provides a robust framework for researchers to systematically determine its solubility profile. The provided experimental protocol offers a standardized method for generating reliable and comparable data. Furthermore, the contextualization of this compound within a plausible biological signaling pathway, such as the AhR pathway, highlights its potential relevance in drug discovery and toxicology research. Future experimental work is essential to populate the solubility table and validate the hypothesized biological activities of this compound.

References

Thermal Stability and Degradation Profile of N-methoxy-3-formylcarbazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of N-methoxy-3-formylcarbazole. Due to a lack of specific experimental data for this compound in publicly available literature, this document establishes a theoretical profile based on the well-documented thermal properties of the carbazole (B46965) scaffold and the influence of methoxy (B1213986) and formyl functional groups on related aromatic systems. This guide also presents standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate future empirical studies.

Introduction

This compound is a carbazole derivative of interest in medicinal chemistry and materials science. The carbazole core is renowned for its high thermal stability, a critical attribute for applications in organic electronics and for ensuring the stability of pharmaceutical compounds during manufacturing and storage.[1] The thermal properties of this compound are dictated by the interplay of the rigid carbazole ring system and its N-methoxy and C-formyl substituents. Understanding its thermal stability and degradation pathways is crucial for predicting its shelf-life, processing conditions, and potential degradation products.

Predicted Thermal Properties of this compound

While no direct experimental data for this compound has been reported, an estimation of its thermal properties can be inferred from the behavior of related compounds.

General Thermal Stability of Carbazole Derivatives

The carbazole nucleus is a robust aromatic system that generally imparts excellent thermal stability to its derivatives. Studies on various substituted carbazoles have shown high decomposition temperatures (Td), often exceeding 300°C.[1][2] For instance, certain carbazole derivatives have demonstrated 5% weight loss temperatures ranging from 349°C to 488°C.[1] Some tert-butylphenyl carbazole derivatives exhibit even higher thermal decomposition temperatures, above 470°C, and glass transition temperatures (Tg) exceeding 220°C.[3] This inherent stability is attributed to the extensive π-conjugation and rigid structure of the carbazole core.

Influence of Methoxy and Formyl Substituents

The presence of methoxy and formyl groups on the carbazole core is expected to influence its thermal behavior.

  • Methoxy Group: The effect of a methoxy group on the thermal stability of aromatic compounds can be complex. In some cases, methoxy groups have been reported to potentially lower the thermal stability of polymers due to increased electron donation to the aromatic rings.[4] The initial step in the thermal decomposition of dimethoxybenzenes is often the homolysis of the methoxy bond to eliminate a methyl radical.[5]

  • Formyl Group: The formyl (aldehyde) group is generally more susceptible to oxidation and thermal degradation than the carbazole ring itself. Its presence might introduce lower energy degradation pathways.

Based on these considerations, it is hypothesized that the degradation of this compound would be initiated at a lower temperature than the unsubstituted carbazole core, likely involving the cleavage of the N-O bond of the methoxy group or reactions involving the formyl group.

Quantitative Data from Related Compounds

To provide a quantitative context, the following table summarizes the thermal properties of various carbazole derivatives found in the literature. It is important to note that these are not values for this compound but serve as a reference for the expected range of thermal stability.

Compound ClassDecomposition Temperature (Td, 5% weight loss)Glass Transition Temperature (Tg)Melting Point (m.p.)Reference
CarbazoleNot specifiedNot specified248-250°C (for a derivative)[6]
N-aryl carbazole derivatives349°C - 488°C> 130°CNot specified[1]
tert-butylphenyl carbazole derivatives> 470°C> 220°CNot specified[3]
Carbazole/dibenzo[b,d]furan-based HTMsup to 400°C> 190°CNot specified[7]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition and the temperatures at specific weight loss percentages (e.g., 5%, 10%, 50%) should be determined. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25°C and then heat the sample to a temperature approximately 20-30°C above its expected melting point at a rate of 10°C/min. This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the upper temperature limit to a temperature well below its expected glass transition or crystallization temperature (e.g., -50°C) at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample again from the lower temperature limit to the upper temperature limit at a rate of 10°C/min. The data from this scan is typically used for analysis.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to determine the glass transition temperature (Tg) as a step change in the baseline, the melting temperature (Tm) as the peak of the endothermic event, and the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

Visualizations

Proposed Thermal Degradation Initiation

While the full degradation pathway is unknown, a plausible initiation step based on the degradation of similar compounds is the homolytic cleavage of the N-O bond.

This compound This compound Carbazole Radical Carbazole Radical This compound->Carbazole Radical Heat (Δ) Methoxy Radical Methoxy Radical This compound->Methoxy Radical Heat (Δ) Further Degradation Products Further Degradation Products Carbazole Radical->Further Degradation Products Methoxy Radical->Further Degradation Products

Caption: Proposed initial thermal degradation step.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Weigh Sample Weigh Sample TGA Instrument Setup TGA Instrument Setup Weigh Sample->TGA Instrument Setup DSC Instrument Setup DSC Instrument Setup Weigh Sample->DSC Instrument Setup TGA Data Acquisition TGA Data Acquisition TGA Instrument Setup->TGA Data Acquisition Heating Ramp TGA Data Analysis TGA Data Analysis TGA Data Acquisition->TGA Data Analysis Mass vs. Temp Decomposition Profile Decomposition Profile TGA Data Analysis->Decomposition Profile Final Report Final Report Decomposition Profile->Final Report DSC Data Acquisition DSC Data Acquisition DSC Instrument Setup->DSC Data Acquisition Heat-Cool-Heat DSC Data Analysis DSC Data Analysis DSC Data Acquisition->DSC Data Analysis Heat Flow vs. Temp Phase Transitions (Tg, Tm) Phase Transitions (Tg, Tm) DSC Data Analysis->Phase Transitions (Tg, Tm) Phase Transitions (Tg, Tm)->Final Report

Caption: Workflow for thermal analysis experiments.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is not currently available, this technical guide provides a robust theoretical framework based on the known properties of the carbazole core and its substituents. The inherent high thermal stability of the carbazole scaffold suggests that this compound is likely a thermally stable compound, though its degradation is probably initiated by the N-methoxy or C-formyl groups at temperatures lower than the carbazole ring itself. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of its thermal properties, which is essential for its potential applications in drug development and materials science.

References

In-Depth Technical Guide to N-Methoxy-3-formylcarbazole (CAS 117592-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-3-formylcarbazole, identified by CAS number 117592-01-5, is a carbazole (B46965) derivative with potential applications in pharmacological research and as a synthetic precursor. Carbazoles are a class of heterocyclic aromatic compounds known for their diverse biological activities. The introduction of a methoxy (B1213986) group on the nitrogen atom and a formyl group at the 3-position of the carbazole ring system may confer unique physicochemical and biological properties, making it a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the properties, hazards, and synthesis of this compound.

Physicochemical Properties

This compound is described as an oil at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 117592-01-5
Chemical Name 9-methoxycarbazole-3-carbaldehyde[1]
Molecular Formula C₁₄H₁₁NO₂[1]
Molecular Weight 225.24 g/mol [1]
Physical Description Oil[1]
Purity >98%[1]
Solubility Information not available. General advice for similar compounds suggests warming to 37°C and using an ultrasonic bath to aid dissolution in solvents.[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by the following spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 10.10 (s, 1H, -CHO), 8.59 (s, 1H, ArH), 8.13 (d, J = 7.7 Hz, 1H, ArH), 8.04 (d, J = 8.3 Hz, 1H, ArH), 7.60 (d, J = 8.5 Hz, 2H, ArH), 7.57 (s, 1H, ArH), 7.40 (bs, 1H, ArH), 4.20 (s, 3H, -OCH₃)[2].

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.1, 147.2, 138.5, 138.4, 129.5, 126.3, 125.2, 120.8, 120.7, 120.4, 120.2, 108.6, 108.5, 63.4[2].

Hazards and Safety Information

This compound is a chemical that should be handled with care by trained professionals in a laboratory setting. The available safety data indicates the following hazards:

Hazard StatementGHS ClassificationPrecautionary Statements
Fatal if swallowed.Acute Toxicity, Oral (Category 2)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.
May cause drowsiness or dizziness.Specific target organ toxicity — single exposure (Category 3), Central nervous systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Storage: Store the product in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[1]

Experimental Protocols

Synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde

A common method for the formylation of N-substituted carbazoles is the Vilsmeier-Haack reaction. The following protocol is adapted from a procedure for the synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde[2].

Materials:

Procedure:

  • To 1,2-dichloroethane (10 mL) at room temperature, add DMF (2.34 mL).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (2.74 mL, 30 mmol) dropwise to the solution.

  • Stir the solution at room temperature for 30 minutes.

  • Add 9-methoxy-9H-carbazole (0.20 g, 1.0 mmol) to the reaction mixture.

  • Heat the resulting solution to 85°C and stir for 24 hours.

  • After the reaction is complete, pour the solution onto crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification 9-Methoxy-9H-carbazole 9-Methoxy-9H-carbazole Formylation Addition of 9-Methoxy-9H-carbazole & Heating (85°C, 24h) 9-Methoxy-9H-carbazole->Formylation DMF DMF Vilsmeier Reagent Formation Formation of Vilsmeier Reagent (DMF + POCl3) DMF->Vilsmeier Reagent Formation POCl3 POCl3 POCl3->Vilsmeier Reagent Formation 1,2-Dichloroethane 1,2-Dichloroethane Vilsmeier Reagent Formation->Formylation Quenching Pour onto crushed ice Formylation->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, research on structurally similar carbazole alkaloids provides insights into its potential therapeutic applications. A study on 3-Methoxy Carbazole, a closely related compound lacking the N-methoxy group, has demonstrated its potential to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.

The study on 3-Methoxy Carbazole indicated that it could induce apoptosis in MCF-7 breast cancer cells, as evidenced by increased caspase activities and the generation of reactive oxygen species (ROS). Furthermore, treatment with 3-Methoxy Carbazole was observed to inhibit the gene expression of NF-κB in these cells. These findings suggest that the carbazole scaffold with a 3-methoxy substituent may have anticancer properties mediated through the inhibition of the NF-κB pathway. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, though this requires experimental verification.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events 3_Methoxy_Carbazole 3-Methoxy Carbazole (Structurally similar) ROS ROS Generation 3_Methoxy_Carbazole->ROS Induces IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., anti-apoptotic) Nucleus->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Promotes ROS->Apoptosis Induces

Proposed mechanism of action based on a structurally similar compound.

Conclusion

This compound is a carbazole derivative with defined physicochemical and spectroscopic properties. While comprehensive biological data for this specific compound is not yet widely available, its structural similarity to other bioactive carbazoles, particularly in the context of cancer research, suggests it is a promising candidate for further investigation. The synthesis protocol provided offers a reliable method for its preparation, enabling further studies into its biological effects and potential as a lead compound in drug discovery. As with any research chemical, appropriate safety precautions should be strictly followed during its handling and use.

References

Uncharted Territory: A Technical Guide to the Potential Biological Activity of N-methoxy-3-formylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological activity of N-methoxy-3-formylcarbazole derivatives is not extensively available in current scientific literature. This guide, therefore, extrapolates potential biological activities, synthetic methodologies, and mechanisms of action from published data on structurally analogous N-alkoxy and N-hydroxycarbazole derivatives. The proposed activities and pathways for the target compounds are hypothetical and necessitate experimental validation.

Introduction: The Carbazole (B46965) Scaffold in Drug Discovery

The carbazole core, a tricyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its inherent rigidity, planarity, and electron-rich character make it an ideal pharmacophore for engaging with a variety of biological targets. Strategic chemical modifications at the nitrogen (N9) position and across the carbocyclic framework have yielded a diverse library of derivatives exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3]

The incorporation of an N-methoxy group, a bioisostere of the more common N-H or N-alkyl functionalities, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile by altering its electronic properties, lipophilicity, and metabolic fate. Concurrently, the 3-formyl group, an electron-withdrawing entity, can serve as a hydrogen bond acceptor and a versatile chemical handle for further derivatization. The synergistic combination of these two functional groups on the carbazole scaffold represents a novel and underexplored area for therapeutic innovation.

Anticipated Biological Activities: Insights from Related Derivatives

In the absence of direct data for this compound derivatives, we can infer potential therapeutic applications by examining the established biological activities of other N-substituted and hydroxy-carbazole analogs.

Antimicrobial Potential

Derivatives of carbazole with substitutions at the nitrogen atom have demonstrated notable antimicrobial efficacy. For example, the introduction of imidazole (B134444) and 1,2,4-triazole (B32235) moieties at the N9 position has led to the development of potent antibacterial and antifungal compounds.[1]

Table 1: Documented Antimicrobial Activity of Select N-Substituted Carbazole Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (MIC in µg/mL)
N-[1,2,4-triazole]-carbazoleCandida albicans2-4[1]
N-[imidazole]-carbazoleStaphylococcus aureus, Bacillus subtilis, Escherichia coli, MRSA, Pseudomonas aeruginosa, Bacillus proteus1-8[1]
N-ethyl-[N-methyl-piperazinyl]-dibenzo[a,c]carbazole derivativeB. subtilis, S. aureus, E. coli, Pseudomonas fluorescens1.9-7.8[1]
N-ethyl-[2-methyl-5-nitro imidazole]-dibenzo[a,c]carbazole derivativeB. subtilis0.9[1]
Anticancer Prospects

A number of N-substituted carbazole derivatives have exhibited significant cytotoxic activity against a range of human cancer cell lines.

Table 2: Documented Anticancer Activity of Select N-Substituted Carbazole Derivatives

Compound/DerivativeTarget Cell Line(s)Activity Metric (IC50 in µg/mL)
N-ethyl carbazole derivative 46C6 glioma5.9[1]
N-ethyl carbazole derivative 47A549 lung carcinoma25.7[1]
Neuroprotective Avenues

The potential of N-substituted carbazoles in the context of neurodegenerative diseases is an active area of investigation, with several derivatives demonstrating promising neuroprotective effects.[4]

Proposed Synthetic Strategies and Experimental Blueprints

The synthesis of this compound would likely be a multi-step endeavor, commencing with the construction of the carbazole nucleus, followed by N-alkoxylation and subsequent C3-formylation.

Foundational Synthesis of the Carbazole Core

A variety of established synthetic routes can be employed for the construction of the carbazole scaffold:

  • Borsche–Drechsel Cyclization: A classic method involving the reaction of arylhydrazines with cyclohexanones, followed by acid-catalyzed cyclization and subsequent aromatization.

  • Graebe–Ullmann Reaction: This method relies on the reductive cyclization of N-phenyl-2-nitroanilines.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern approach is followed by an oxidative cyclization of the resulting functionalized diphenylamines.[5]

A Plausible Protocol for the Synthesis of N-Hydroxycarbazole

N-hydroxycarbazoles are logical precursors for their N-alkoxy counterparts. The following hypothetical protocol is adapted from established methods for other N-hydroxy heterocycles.

Hypothetical Protocol for N-Hydroxycarbazole Synthesis:

  • Starting Material: 2-Nitrobiphenyl (B167123).

  • Selective Reduction: The 2-nitrobiphenyl is subjected to selective reduction to yield 2-(hydroxylamino)biphenyl, utilizing a mild reducing agent such as zinc dust in the presence of ammonium (B1175870) chloride.

  • Acid-Catalyzed Cyclization: The intermediate 2-(hydroxylamino)biphenyl is then cyclized under acidic conditions, for instance, with polyphosphoric acid, to afford N-hydroxycarbazole.

  • Purification: The final product is purified from the crude reaction mixture using column chromatography on silica (B1680970) gel.

A Plausible Protocol for N-Alkoxylation

The synthesis of N-alkoxycarbazoles can be achieved through the alkylation of N-hydroxycarbazoles.

Hypothetical Protocol for N-Methoxycarbazole Synthesis:

  • Starting Material: N-Hydroxycarbazole.

  • Deprotonation: The N-hydroxycarbazole is treated with a suitable base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), to generate the corresponding alkoxide.

  • Alkylation: The resulting alkoxide is then reacted with an appropriate alkylating agent, for example, methyl iodide or dimethyl sulfate, to introduce the desired methoxy (B1213986) group.

  • Purification: The reaction is carefully quenched with water and extracted with an organic solvent. The final product is isolated and purified via column chromatography.

C3-Formylation Strategy

The introduction of a formyl group at the C3 position of the carbazole ring can be accomplished using standard formylating procedures.

Hypothetical Protocol for 3-Formylation:

  • Starting Material: N-methoxycarbazole.

  • Vilsmeier-Haack Reaction: The N-methoxycarbazole is subjected to a Vilsmeier-Haack reaction utilizing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Reaction Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by neutralization with a suitable base, such as sodium hydroxide.

  • Purification: The precipitated this compound is collected by filtration, washed thoroughly, and purified by recrystallization.

Potential Mechanisms of Action and Associated Signaling Pathways

The diverse biological effects of carbazole derivatives are frequently linked to their interactions with DNA, inhibition of critical enzymes, or modulation of key cellular signaling cascades.

Postulated Antimicrobial Mechanism

The antimicrobial activity of carbazole derivatives may stem from their ability to disrupt microbial cell membrane integrity, inhibit essential metabolic enzymes, or interfere with nucleic acid replication and transcription. The planar nature of the carbazole ring system could facilitate its intercalation into microbial DNA, thereby impeding these vital cellular processes.

Hypothesized Anticancer Mechanism

Many established carbazole-based anticancer agents, such as ellipticine, function by inhibiting topoisomerase II. They achieve this by stabilizing the covalent complex formed between the enzyme and DNA, which ultimately leads to the accumulation of DNA strand breaks and the induction of apoptosis. It is plausible that this compound derivatives could exert their anticancer effects through a similar mechanism. Furthermore, they may also act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Diagram of a Potential Anticancer Signaling Pathway

anticancer_pathway drug This compound derivative membrane Cell Membrane drug->membrane Cellular Uptake topo_ii Topoisomerase II drug->topo_ii Inhibition membrane->topo_ii dna DNA topo_ii->dna Cleavage/ Re-ligation dna_damage DNA Strand Breaks topo_ii->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: A potential mechanism of anticancer activity via the inhibition of Topoisomerase II.

Proposed Experimental Workflows

Workflow for Synthesis and Structural Characterization

synthesis_workflow start Carbazole Precursor n_alkoxylation N-Alkoxylation start->n_alkoxylation c3_formylation C3-Formylation n_alkoxylation->c3_formylation purification Purification (Chromatography/Recrystallization) c3_formylation->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product This compound Derivative characterization->final_product biological_evaluation_workflow compound Synthesized Derivative antimicrobial Antimicrobial Assays (MIC determination) compound->antimicrobial anticancer Anticancer Assays (IC50 determination) compound->anticancer neuroprotective Neuroprotective Assays compound->neuroprotective mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) antimicrobial->mechanism anticancer->mechanism neuroprotective->mechanism data Data Analysis & SAR mechanism->data

References

An In-depth Technical Guide to the Crystal Structure Analysis of N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of N-methoxy-3-formylcarbazole has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive technical overview of the established methodologies for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. The quantitative data presented is illustrative and based on closely related structures, serving as a template for future experimental work.

Introduction

Carbazole (B46965) and its derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and materials science for their diverse biological activities and optoelectronic properties. The introduction of a methoxy (B1213986) group at the N-position and a formyl group at the 3-position of the carbazole scaffold is anticipated to modulate its electronic properties, molecular conformation, and intermolecular interactions, thereby influencing its efficacy as a potential therapeutic agent or its performance in organic electronics.

A definitive understanding of the three-dimensional atomic arrangement of this compound is crucial for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the most powerful technique for obtaining this detailed structural information.[1][2][3] This whitepaper outlines the complete workflow for the crystal structure analysis of this compound, from chemical synthesis to the final refined crystal structure.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the initial formylation of the carbazole core, followed by N-functionalization.

Step 1: Formylation of Carbazole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]

  • Reagents and Solvents:

  • Procedure:

    • A solution of N,N-dimethylformamide (DMF) is cooled in an ice bath.

    • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent, a chloroiminium salt.[5][6]

    • A solution of carbazole in a suitable solvent like dichloromethane (DCM) is then added to the freshly prepared Vilsmeier reagent.

    • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured into ice-cold water and neutralized with a sodium acetate solution.

    • The resulting precipitate, 3-formylcarbazole, is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-methoxylation of 3-formylcarbazole

The introduction of the N-methoxy group can be achieved through N-alkoxylation, a less common but feasible modification for carbazole systems. This step is hypothetical and based on general N-functionalization reactions.

  • Reagents and Solvents:

    • 3-formylcarbazole

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • A methoxylating agent (e.g., methoxyamine, O-methylhydroxylamine)

    • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Procedure:

    • 3-formylcarbazole is dissolved in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • A strong base, such as sodium hydride, is added portion-wise to deprotonate the carbazole nitrogen.

    • The mixture is stirred until the evolution of hydrogen gas ceases.

    • The methoxylating agent is then added to the reaction mixture.

    • The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC.

    • After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The final product, this compound, is purified using column chromatography.

Single Crystal Growth

Growing high-quality single crystals is often the most critical and challenging step in crystal structure determination.[8][9][10] For a small organic molecule like this compound, several techniques can be employed.

  • General Considerations:

    • Purity: The starting material must be of the highest possible purity.

    • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.

    • Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals.[8]

    • Environment: The crystallization vessel should be kept free of dust and mechanical disturbances.[8][9]

  • Common Crystallization Methods:

    • Slow Evaporation: A solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10]

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or even lower temperatures in a controlled manner.[9][11]

    • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.5 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.[12][13]

  • Instrumentation:

    • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS).[1][13]

    • A low-temperature device (e.g., a cryostream) is typically used to cool the crystal (e.g., to 100-120 K) to minimize thermal vibrations and improve data quality.[12]

  • Procedure:

    • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a loop) with cryoprotectant oil.

    • Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.

    • Data Collection Strategy: Based on the crystal's Laue group, a strategy is devised to collect a complete and redundant dataset by rotating the crystal through a series of angles (e.g., ω and φ scans).[12]

    • Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and merge redundant measurements.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.[14]

  • Structure Solution:

    • For small molecules like this compound, direct methods are typically successful in solving the phase problem.[3][14] These methods use statistical relationships between the intensities to derive initial phase estimates.

    • The initial phases are used to calculate an electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[14][15][16]

    • This iterative process involves adjusting atomic coordinates, thermal parameters (initially isotropic, then anisotropic), and site occupancies to improve the agreement between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) from the model.[17][18]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final model is assessed by figures of merit such as the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).[18]

Data Presentation

The final results of a crystal structure analysis are typically presented in a Crystallographic Information File (CIF), a standard format developed by the International Union of Crystallography (IUCr).[19][20][21][22][23] The key quantitative data are summarized in tables.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound

ParameterIllustrative Value
Crystal Data
Chemical formulaC₁₄H₁₁NO₂
Formula weight225.24 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
    a8.5 Å
    b12.0 Å
    c10.5 Å
    α90°
    β105°
    γ90°
Volume1035 ų
Z (molecules per unit cell)4
Calculated density1.445 Mg/m³
Absorption coefficient0.098 mm⁻¹
F(000)472
Data Collection
Theta range for data collection2.5° to 28.0°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13
Reflections collected10500
Independent reflections2500 [R(int) = 0.04]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2500 / 0 / 155
Goodness-of-fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Visualizations

Experimental Workflow

The overall process from synthesis to final structural data can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Analysis carbazole Carbazole vilsmeier Vilsmeier-Haack Formylation carbazole->vilsmeier formylcarbazole 3-Formylcarbazole vilsmeier->formylcarbazole nmethoxylation N-Methoxylation formylcarbazole->nmethoxylation product This compound (Crude) nmethoxylation->product purification Purification (Chromatography) product->purification pure_product Pure Product purification->pure_product crystal_growth Single Crystal Growth (e.g., Slow Evaporation) pure_product->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal data_collection X-ray Data Collection single_crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement cif_file Final Structure (CIF) refinement->cif_file

Caption: Workflow for the crystal structure analysis of this compound.

Hypothesized Intermolecular Interactions

Based on the functional groups present in this compound, a network of non-covalent interactions is expected to govern the crystal packing. These interactions are critical for the stability of the crystal lattice.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions center_mol This compound (Molecule A) mol_b Molecule B center_mol->mol_b C-H···O (Formyl Oxygen) mol_c Molecule C center_mol->mol_c C-H···O (Methoxy Oxygen) mol_d Molecule D center_mol->mol_d π-π Stacking (Carbazole Rings)

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound through single-crystal X-ray diffraction is an essential step towards understanding its chemical and physical properties. This guide provides a detailed framework for the synthesis, crystallization, and crystallographic analysis of this target compound. The experimental protocols and data presentation standards outlined herein are intended to guide researchers in obtaining and reporting the crystal structure. The resulting atomic-level insights will be invaluable for the rational design of new carbazole-based compounds in the fields of drug development and materials science.

References

Theoretical Exploration of N-methoxy-3-formylcarbazole's Electronic Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methoxy-3-formylcarbazole is a carbazole (B46965) derivative of significant interest due to the versatile reactivity of the formyl group and the electronic influence of the methoxy (B1213986) substituent. Understanding the electronic properties of this molecule is crucial for predicting its behavior in various applications, including as a building block in medicinal chemistry, organic electronics, and materials science. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a powerful, non-destructive means to elucidate these properties. This guide outlines the standard computational workflow for such an analysis.

Theoretical Methodology

The electronic properties of this compound can be rigorously investigated using quantum chemical calculations. The following protocol describes a widely accepted approach.

Computational Details

The calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The typical methodology involves:

  • Geometry Optimization: The molecular geometry of this compound is first optimized in the gas phase. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set like 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and weakly bound electrons, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, to account for anisotropic electron density.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Calculation: With the optimized geometry, a series of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Solvent Effects: To simulate more realistic experimental conditions, the calculations can be repeated in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Excited State Calculations: The electronic absorption spectrum (simulating a UV-Vis spectrum) can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, often at the same B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.

Data Presentation: Predicted Electronic Properties

The following table summarizes the kind of quantitative data that would be generated from the theoretical calculations for this compound. The values presented are hypothetical but representative for a molecule of this class.

PropertySymbolGas Phase (Illustrative)Chloroform (Illustrative)Unit
Highest Occupied Molecular OrbitalEHOMO-5.85-5.92eV
Lowest Unoccupied Molecular OrbitalELUMO-2.15-2.20eV
HOMO-LUMO Energy GapEgap3.703.72eV
Ionization PotentialIP5.855.92eV
Electron AffinityEA2.152.20eV
Dipole Momentµ3.54.1Debye
Maximum Absorption Wavelengthλmax340345nm

Visualizing Computational Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of the computational study and the interrelation of the calculated properties.

computational_workflow cluster_input Initial Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Calculated Outputs mol_structure This compound Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure excited_states Excited State Calculation (TD-B3LYP) geom_opt->excited_states Optimized Structure electronic_prop Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_prop Verified Minimum optimized_geom Optimized Geometry freq_calc->optimized_geom thermo Thermodynamic Properties freq_calc->thermo molecular_orbitals Molecular Orbitals (HOMO/LUMO) electronic_prop->molecular_orbitals uv_vis Simulated UV-Vis Spectrum excited_states->uv_vis

Computational workflow for electronic property analysis.

property_relations cluster_properties Calculated Electronic Properties cluster_applications Potential Applications HOMO E_HOMO Electron Donating Ability DrugDev Drug Development Receptor Binding Affinity HOMO->DrugDev influences OrgElectronics Organic Electronics Charge Transport Properties HOMO->OrgElectronics relates to hole injection LUMO E_LUMO Electron Accepting Ability LUMO->DrugDev influences LUMO->OrgElectronics relates to electron injection EnergyGap E_gap Chemical Reactivity & Electronic Transitions EnergyGap->OrgElectronics determines Sensors Sensors Analyte Interaction & Signal Transduction EnergyGap->Sensors can be modulated by DipoleMoment µ Polarity & Intermolecular Interactions DipoleMoment->DrugDev key for DipoleMoment->Sensors affects sensitivity

Relationship between electronic properties and applications.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of the electronic properties of this compound. By following the outlined computational protocols, researchers can generate valuable data to understand the molecule's intrinsic electronic structure, reactivity, and spectroscopic characteristics. The visualization of workflows and property relationships further aids in the interpretation and communication of these complex theoretical results, paving the way for the rational design of new molecules for targeted applications in drug development and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of N-methoxy-3-formylcarbazole via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methoxy-3-formylcarbazole, also known as 9-methoxycarbazole-3-carbaldehyde, utilizing the Vilsmeier-Haack reaction. This formylation reaction is a crucial method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings, such as the carbazole (B46965) nucleus. The resulting product is a valuable intermediate in the synthesis of various biologically active compounds and materials. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a graphical representation of the workflow.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] The electrophilic chloroiminium salt, or Vilsmeier reagent, then attacks the electron-rich carbazole ring, leading to the formation of an iminium intermediate which, upon hydrolysis, yields the desired aldehyde.[1][4] this compound is a significant synthetic intermediate, and its preparation via the Vilsmeier-Haack reaction offers an efficient route to this key building block. The first total synthesis of 9-methoxycarbazole-3-carboxaldehyde was reported by Kawasaki and Somei.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.

ParameterValueReference
Starting Material N-methoxycarbazole (9-methoxycarbazole)
Product This compound (9-methoxycarbazole-3-carbaldehyde)
Molecular Formula C₁₄H₁₁NO₂[5]
CAS Number 117592-01-5[5]
Molecular Weight 225.24 g/mol [5]
Stoichiometry (Substrate:POCl₃:DMF) 1 : 1.5 : excess[6]
Temperature 0 °C to Room Temperature[6]
Reaction Time 24 hours[6]
Yield 90%[6]

Experimental Protocol

This protocol details the methodology for the Vilsmeier-Haack formylation of N-methoxycarbazole.

Materials:

  • N-methoxycarbazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional solvent for substrate)

  • Crushed ice

  • Sodium acetate (B1210297) or other suitable base for neutralization

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Heating mantle (if required for other substrates, but not for this specific reaction)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to act as both reagent and solvent.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[6]

  • Formylation Reaction:

    • Dissolve N-methoxycarbazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the solution of N-methoxycarbazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. This step is exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a base such as sodium acetate or a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers and wash with water, followed by brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching step is exothermic and releases HCl gas; perform it slowly in an ice bath within a fume hood.

Visualizations

Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Salt Intermediate N_methoxycarbazole N-methoxycarbazole N_methoxycarbazole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product H2O Work-up Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep substrate_add Add N-methoxycarbazole at 0°C reagent_prep->substrate_add reaction Stir at RT for 24h substrate_add->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product This compound purification->product

References

Application Notes and Protocols for the Synthesis of N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methoxy-3-formylcarbazole is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. This document provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack formylation of N-methoxycarbazole. The protocol is based on established synthetic methods and is intended for use by qualified laboratory personnel.

Experimental Protocol

The synthesis of this compound is a two-step process that begins with the preparation of the starting material, 9-methoxy-9H-carbazole, followed by a Vilsmeier-Haack formylation reaction.

Step 1: Synthesis of 9-methoxy-9H-carbazole (Starting Material)

A detailed protocol for the synthesis of the N-methoxycarbazole precursor can be found in the supporting information of the cited literature. For the purpose of this protocol, it is assumed that 9-methoxy-9H-carbazole is available.

Step 2: Synthesis of 9-methoxy-9H-carbazole-3-carbaldehyde (this compound)[1]

This procedure utilizes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the carbazole (B46965) ring.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,2-dichloroethane (10 mL) in a round-bottom flask, add N,N-dimethylformamide (DMF, 2.34 mL) at room temperature.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.74 mL, 30 mmol) dropwise to the solution.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add 9-methoxy-9H-carbazole (0.20 g, 1.0 mmol) to the reaction mixture.

  • Heat the solution to 85 °C and stir for 24 hours.

  • After 24 hours, pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
9-methoxy-9H-carbazole197.231.00.20 g
Phosphorus oxychloride153.33302.74 mL
N,N-Dimethylformamide73.09-2.34 mL
Product Yield (%)
This compoundNot explicitly stated in the abstract, purification required.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis A 1. Prepare Vilsmeier Reagent - Add POCl₃ to DMF in 1,2-dichloroethane - Stir for 30 min at RT B 2. Add Starting Material - Add 9-methoxy-9H-carbazole A->B C 3. Reaction - Heat to 85°C - Stir for 24 hours B->C D 4. Work-up - Quench with crushed ice C->D E 5. Extraction - Extract with dichloromethane D->E F 6. Drying and Concentration - Dry with Na₂SO₄ - Concentrate in vacuo E->F G This compound (Crude Product) F->G

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocol for the Purification of N-methoxy-3-formylcarbazole using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-methoxy-3-formylcarbazole using silica (B1680970) gel column chromatography. The following application notes and experimental procedures are based on established chemical principles and analogous purifications of related carbazole (B46965) derivatives.

Introduction

This compound is a carbazole derivative with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is an essential technique for isolating the desired product in high purity, which is critical for subsequent characterization and use in further research and development. This protocol outlines a reliable method for the purification of this compound using silica gel as the stationary phase and a gradient elution system.

Data Presentation

While specific experimental data for the column chromatography of this compound is not widely published, the following table provides recommended starting conditions and expected outcomes based on the purification of structurally similar carbazole aldehydes. Researchers should use these values as a guide and optimize them based on their specific experimental results, particularly through thin-layer chromatography (TLC) analysis.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard grade for flash column chromatography, providing good resolution.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (B1210297) (Gradient)A gradient from low to high polarity is recommended for optimal separation.
Initial Eluent95:5 (Hexane:Ethyl Acetate)
Final Eluent70:30 (Hexane:Ethyl Acetate)
Typical Rf of Product 0.2 - 0.4In 80:20 Hexane:Ethyl Acetate, as determined by TLC. This is an estimated value.
Column Dimensions Dependent on sample sizeA column with a diameter of 2-5 cm and a length of 20-40 cm is typical for lab scale.
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)A higher ratio provides better separation for closely eluting impurities.
Sample Loading Dry loading or minimal solventDry loading is preferred to ensure a narrow starting band and better separation.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure

1. Preparation of the Column

1.1. Ensure the chromatography column is clean, dry, and mounted vertically on a stand. 1.2. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. 1.3. Add a thin layer (approx. 1 cm) of sand over the plug. 1.4. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate). The consistency should be pourable but not too dilute. 1.5. Carefully pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing. 1.6. Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. 1.7. Add another thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading

2.1. Dry Loading (Recommended): 2.1.1. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. 2.1.2. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. 2.1.3. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. 2.1.4. Carefully add the silica-adsorbed sample to the top of the prepared column.

2.2. Wet Loading: 2.2.1. Dissolve the crude product in the smallest possible volume of the initial eluent or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane). 2.2.2. Using a pipette, carefully apply the solution to the top of the silica gel bed. 2.2.3. Allow the solvent to absorb into the silica gel until the liquid level is just at the top of the sand layer.

3. Elution and Fraction Collection

3.1. Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the column, filling the space above the sand. 3.2. Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction). 3.3. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or inert gas. 3.4. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

  • 95:5 Hexane:Ethyl Acetate (2-3 column volumes)
  • 90:10 Hexane:Ethyl Acetate (3-5 column volumes)
  • 85:15 Hexane:Ethyl Acetate (3-5 column volumes)
  • 80:20 Hexane:Ethyl Acetate (until the product elutes)
  • Further increases in polarity (e.g., 70:30) may be necessary if the product is slow to elute.

4. Monitoring the Separation

4.1. Monitor the separation by collecting small spots from the fractions and analyzing them by TLC. 4.2. Develop the TLC plates in a solvent system that gives a good separation of the components (e.g., 80:20 hexane:ethyl acetate). 4.3. Visualize the spots under a UV lamp at 254 nm. This compound, being an aromatic aldehyde, should be UV active. 4.4. Combine the fractions that contain the pure product.

5. Product Isolation

5.1. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent. 5.2. Dry the resulting solid or oil under high vacuum to remove any residual solvent. 5.3. Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Mandatory Visualizations

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute_gradient Elute with Hexane/EtOAc Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent characterize_product Characterize Pure Product evaporate_solvent->characterize_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Recrystallization of High-Purity N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methoxy-3-formylcarbazole is a substituted carbazole (B46965) derivative with potential applications in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and advanced materials, achieving high purity is critical for ensuring efficacy, safety, and desired material properties. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting solvents and controlling the cooling process, it is possible to obtain highly pure crystalline this compound.

These application notes provide detailed protocols for common recrystallization techniques applicable to this compound, including single-solvent and two-solvent methods. Additionally, troubleshooting guidelines are provided to address common challenges encountered during the purification process. While specific quantitative data for this compound is not extensively available in the public domain, this document presents illustrative data to guide researchers in their purification endeavors.

Data Presentation

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. The following table provides a hypothetical summary of solvent screening for this compound to illustrate the selection process.

Table 1: Illustrative Solvent Screening for this compound

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingNotes
EthanolLowHighGood, well-defined needlesA promising candidate for single-solvent recrystallization.
AcetoneHighHighPoor, precipitationCompound is too soluble at room temperature.
Ethyl AcetateMediumHighGood, small platesA good solvent for dissolution in a two-solvent system.[1]
TolueneLowHighGood, block-like crystalsMay require higher temperatures for dissolution.[2]
HexaneInsolubleInsoluble-A potential anti-solvent for a two-solvent system.[1][2]
WaterInsolubleInsoluble-A potential anti-solvent for use with polar organic solvents.[1]
ChlorobenzeneLowHighGoodHas been shown to be effective for purifying carbazole.[3][4]

Table 2: Hypothetical Recrystallization Efficiency and Purity Analysis

Recrystallization MethodSolvent SystemInitial Purity (HPLC)Final Purity (HPLC)Recovery Yield (%)
Single-SolventEthanol95.2%99.5%85
Two-SolventEthyl Acetate / Hexane95.2%99.7%88
Single-SolventToluene95.2%99.6%82

Experimental Protocols

The following are generalized protocols that can be adapted for the recrystallization of this compound. Researchers should start with small-scale trials to determine the optimal solvent system and conditions.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[1]

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., Ethanol or Toluene)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be executed quickly to prevent premature crystallization of the product.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics. It involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which the compound is insoluble.[1][2]

Materials:

  • Crude this compound

  • Solvent (e.g., Ethyl Acetate or Acetone)

  • Anti-solvent (e.g., Hexane or Water)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "solvent" in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool hot_filtration->cool ice_bath Ice Bath (Maximize Yield) cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: A flowchart illustrating the key stages of a general recrystallization process.

Two_Solvent_Recrystallization Two-Solvent Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot 'Solvent' start->dissolve add_antisolvent Add 'Anti-Solvent' Dropwise to Turbidity dissolve->add_antisolvent clarify Add a Few Drops of Hot 'Solvent' to Clarify add_antisolvent->clarify cool Slow Cooling & Ice Bath clarify->cool isolate Isolate, Wash, & Dry Crystals cool->isolate end Pure Product isolate->end

Caption: The procedural flow for the two-solvent recrystallization technique.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation - The solution is not sufficiently saturated. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration. - Allow the solution to cool more slowly. - Add a seed crystal. - Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1]
"Oiling Out" - The solution is too concentrated. - The melting point of the compound is below the boiling point of the solvent.- Add more solvent to the hot solution. - Choose a solvent with a lower boiling point.[1]
Low Recovery - Too much solvent was used. - The crystals are significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath. - Minimize the time for hot filtration and keep the apparatus hot.
Impure Crystals - The crystals formed too quickly, trapping impurities. - The chosen solvent is not effective at separating the impurities.- Redissolve the crystals and allow them to recrystallize more slowly.[2] - Consider a different solvent or a two-solvent system. - A second recrystallization may be necessary.[2]

References

Application Notes and Protocols: Synthesis of Novel Carbazole Derivatives Using N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel carbazole (B46965) derivatives utilizing N-methoxy-3-formylcarbazole, also known as murrayanine (B1213747), as a key starting material. The methodologies outlined below focus on the synthesis of chalcones, Schiff bases, and Knoevenagel condensation products, which are classes of compounds with significant potential in drug discovery due to their diverse biological activities.[1][2]

Introduction

Carbazole and its derivatives are a well-established class of heterocyclic compounds exhibiting a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] this compound (murrayanine), a naturally occurring carbazole alkaloid isolated from Murraya koenigii, serves as a versatile precursor for the synthesis of novel derivatives.[2][3][4] The presence of a reactive aldehyde group allows for various chemical modifications, leading to the generation of diverse molecular scaffolds with potential therapeutic applications.[5]

This document details the synthesis of novel murrayanine-chalcone derivatives and provides generalized protocols for the synthesis of Schiff bases and Knoevenagel condensation products, leveraging the reactivity of the 3-formyl group.

Data Presentation

Table 1: Synthesis and Anti-inflammatory Activity of Murrayanine-Chalcone Derivatives (3a-c)
CompoundSubstituted Acetophenone (B1666503)Yield (%)% Inhibition of Edema (after 5h)
3a 2-hydroxy acetophenone7876.15
3b 3-hydroxy acetophenone7272.43
3c 4-hydroxy acetophenone8179.81
StandardIndomethacinN/A82.11

Data synthesized from Mahapatra et al., 2018.[5]

Experimental Protocols

Protocol 1: Synthesis of Murrayanine-Chalcone Derivatives (3a-c)

This protocol is based on the Claisen-Schmidt condensation reaction between this compound (murrayanine) and various substituted acetophenones.[5]

Materials:

  • This compound (1)

  • 2-hydroxy acetophenone (2a), 3-hydroxy acetophenone (2b), 4-hydroxy acetophenone (2c)

  • Ethanol (B145695) (90%)

  • Sodium hydroxide (B78521) (aqueous solution)

  • Distilled water

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve equimolar quantities (0.01 M) of this compound (1) and the respective substituted acetophenone (2a, 2b, or 2c) in 25 mL of 90% ethanol.

  • Stir the mixture at room temperature.

  • Slowly add 20 mL of an aqueous sodium hydroxide solution dropwise to the stirring mixture.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone (B49325) derivative (3a, 3b, or 3c).

Characterization: The synthesized compounds can be characterized by FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: General Protocol for the Synthesis of Schiff Bases from this compound

This generalized protocol describes the condensation reaction of this compound with primary amines to form Schiff bases (imines).[6][7][8]

Materials:

  • This compound

  • Primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.

  • Add a solution of the primary amine (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent like ethanol.

Protocol 3: General Protocol for Knoevenagel Condensation of this compound

This protocol outlines the Knoevenagel condensation of this compound with active methylene (B1212753) compounds.[9][10][11]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or other suitable solvent

  • Basic catalyst (e.g., piperidine (B6355638), triethylamine)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.

  • Add a catalytic amount of a weak base such as piperidine or triethylamine.

  • Heat the mixture to reflux for 2-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Synthesis_of_Murrayanine_Chalcones start This compound (1) product Murrayanine-Chalcone (3a-c) start->product NaOH, Ethanol, 24h reagent Substituted Acetophenone (2a-c) reagent->product

Caption: Synthetic pathway for Murrayanine-Chalcones.

Schiff_Base_Formation start This compound product Schiff Base start->product Ethanol, Glacial Acetic Acid (cat.), Reflux reagent Primary Amine (R-NH2) reagent->product

Caption: General workflow for Schiff base synthesis.

Knoevenagel_Condensation_Workflow start This compound product Knoevenagel Product start->product Ethanol, Basic Catalyst (e.g., Piperidine), Reflux reagent Active Methylene Compound reagent->product

Caption: Knoevenagel condensation experimental workflow.

Signaling Pathway Insights

Murrayanine itself has been shown to induce apoptosis in A549 lung adenocarcinoma cells.[12] It achieves this by arresting the cell cycle at the G2/M phase, increasing the production of reactive oxygen species (ROS), and reducing the mitochondrial membrane potential.[12] Furthermore, murrayanine inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular processes including inflammation and apoptosis.[12] The novel derivatives synthesized from murrayanine may modulate these or related signaling pathways, and further investigation into their mechanism of action is warranted.

Murrayanine_Signaling_Pathway murrayanine Murrayanine ros ↑ Reactive Oxygen Species (ROS) murrayanine->ros mmp ↓ Mitochondrial Membrane Potential murrayanine->mmp p38 p38 MAPK murrayanine->p38 inhibits phosphorylation cell_cycle_arrest G2/M Cell Cycle Arrest murrayanine->cell_cycle_arrest apoptosis Apoptosis ros->apoptosis mmp->apoptosis p_p38 Phosphorylated p38 MAPK cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway of Murrayanine.

References

Application Notes and Protocols: N-methoxy-3-formylcarbazole as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-methoxy-3-formylcarbazole, a pivotal intermediate in the synthesis of biologically active compounds. This document details its synthesis via the Vilsmeier-Haack reaction, its chemical properties, and its application in the development of therapeutic agents, particularly kinase inhibitors for anticancer therapy.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry. The carbazole (B46965) scaffold is a prominent feature in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the methoxy (B1213986) and formyl groups on the carbazole ring of this compound offers strategic points for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

The formyl group at the C-3 position is particularly useful as it can be readily converted into various other functionalities, such as amines, alcohols, and nitriles, or used in condensation reactions to construct more complex heterocyclic systems. This chemical versatility makes this compound an attractive starting material for the synthesis of targeted therapeutics, including inhibitors of key signaling pathways implicated in cancer, such as the JAK-STAT and PI3K/Akt/mTOR pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of N-methoxycarbazole

This protocol describes the synthesis of 9-methoxy-9H-carbazole-3-carbaldehyde (this compound) from N-methoxycarbazole.

Materials:

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,2-dichloroethane (10 mL) in a round-bottom flask, add N,N-dimethylformamide (2.34 mL) at room temperature.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (2.74 mL, 30 mmol) dropwise to the stirred solution.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add N-methoxycarbazole (0.20 g, 1.0 mmol) to the reaction mixture.

  • Heat the solution to 85°C and maintain stirring for 24 hours.

  • After the reaction is complete, pour the solution onto crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Safety Precautions:

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The quenching step is exothermic and may release acidic gases.

Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. The formyl group can be readily transformed to generate diverse derivatives with potential therapeutic applications.

Synthesis of Anticancer Agents

Carbazole derivatives have been extensively investigated as anticancer agents.[1][2] Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer cells, such as the JAK-STAT and PI3K/Akt/mTOR pathways.[1][3] The formyl group of this compound can be used to synthesize imines, enamines, and other intermediates that can be further cyclized to produce complex heterocyclic systems, including ellipticine (B1684216) analogues, which are known for their DNA intercalating and topoisomerase II inhibitory activities.[4][5]

Quantitative Data on Carbazole Derivatives

The following table summarizes the biological activity of various carbazole derivatives, highlighting their potential as therapeutic agents. While not all derivatives are directly synthesized from this compound, this data provides a strong rationale for its use as a key intermediate in the development of potent drug candidates.

Compound ClassTarget/AssayCell LineActivity (IC₅₀/MIC)Reference
N-substituted pyrrolocarbazolesPim-kinasePA1 (ovarian), PC3, DU145 (prostate)8–20 µM (MIC)[6]
N-ethyl-[N-methyl-piperazinyl] carbazole derivativeAntibacterial/AntifungalB. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger1.9 to 7.8 µg/mL (MIC)[7]
N-ethyl-[2-methyl-5-nitro imidazole] carbazole derivativeAntibacterialB. subtilis0.9 µg/mL (MIC)[7]
Thiazole-based pyrazoline derivativesAnticancerMCF-7, HepG2, SW48010.6 - 18.4 µg/mL (IC₅₀)[8]
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivativesAnticancerHuman glioma U87MG18.50 µM, 47 µM, 75 µM (IC₅₀)[9]
Indole and quinolone-based inhibitorsmTOR kinase-66 nM and 75 nM (IC₅₀)[10]
N-methyl-substituted benzimidazole (B57391) carboxamidesAnticancerMCF-73.1 µM (IC₅₀)[11]

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-methoxycarbazole N-methoxycarbazole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction N-methoxycarbazole->Vilsmeier-Haack Reaction DMF DMF DMF->Vilsmeier-Haack Reaction POCl3 POCl3 POCl3->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound

Caption: Synthetic pathway for this compound.

Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT p-STAT (active) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Transcription Inhibitor Carbazole Derivative (e.g., STAT3 Inhibitor) Inhibitor->JAK Inhibition Inhibitor->pSTAT Inhibition

Caption: Inhibition of the JAK-STAT pathway by carbazole derivatives.

References

Application Notes and Protocols: Alkene Synthesis from N-methoxy-3-formylcarbazole via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. Their unique electronic properties and biological activities make them valuable scaffolds in drug discovery. The introduction of unsaturated side chains to the carbazole nucleus can further modulate these properties, leading to novel compounds with enhanced or specific activities. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. This document provides a detailed protocol for the synthesis of vinyl-substituted N-methoxycarbazoles through the reaction of N-methoxy-3-formylcarbazole with various Wittig reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting aldehyde, this compound, from N-methoxycarbazole via a Vilsmeier-Haack reaction.

Materials:

  • N-methoxycarbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Sodium acetate

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methoxycarbazole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain pure this compound.

Protocol 2: Preparation of a Representative Wittig Reagent (Methyltriphenylphosphonium Bromide)

This protocol outlines the synthesis of the phosphonium (B103445) salt required for the Wittig reaction.

Materials:

  • Triphenylphosphine (B44618) (PPh₃)

  • Methyl bromide (CH₃Br)

  • Toluene

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

  • Add methyl bromide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 24 hours under a nitrogen atmosphere. A white precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting methyltriphenylphosphonium (B96628) bromide in a vacuum oven.

Protocol 3: Wittig Reaction of this compound with Methyltriphenylphosphonium Ylide

This protocol details the synthesis of N-methoxy-3-vinylcarbazole.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask.

  • Add the solution of this compound dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield N-methoxy-3-vinylcarbazole.

Data Presentation

The following table summarizes the expected alkene products from the reaction of this compound with a selection of common Wittig reagents. The yields provided are hypothetical and serve as illustrative examples based on typical outcomes for similar aromatic aldehydes.

Wittig Reagent PrecursorWittig Reagent StructureAlkene Product StructureProduct NameHypothetical Yield (%)
Methyltriphenylphosphonium bromide(C₆H₅)₃P=CH₂N-methoxy-3-vinylcarbazole75-85
Ethyltriphenylphosphonium bromide(C₆H₅)₃P=CHCH₃
alt text
N-methoxy-3-(prop-1-en-1-yl)carbazole70-80
Benzyltriphenylphosphonium chloride(C₆H₅)₃P=CHC₆H₅N-methoxy-3-styrylcarbazole80-90
(Carbethoxymethylene)triphenylphosphorane(C₆H₅)₃P=CHCO₂Et
alt text
Ethyl 3-(N-methoxy-9H-carbazol-3-yl)acrylate85-95

Visualizations

Experimental Workflow

Wittig_Reaction_Workflow carbazole N-methoxycarbazole aldehyde This compound carbazole->aldehyde Vilsmeier-Haack Formylation dmf_poccl3 DMF, POCl₃ dmf_poccl3->aldehyde alkyl_halide Alkyl Halide (e.g., CH₃Br) phosphonium_salt Phosphonium Salt alkyl_halide->phosphonium_salt Sₙ2 Reaction pph3 Triphenylphosphine (PPh₃) pph3->phosphonium_salt base Strong Base (e.g., n-BuLi) ylide Wittig Reagent (Ylide) base->ylide alkene Alkene Product aldehyde->alkene Wittig Reaction phosphine_oxide Triphenylphosphine Oxide aldehyde->phosphine_oxide phosphonium_salt->ylide Deprotonation ylide->alkene ylide->phosphine_oxide byproduct

Caption: Workflow for the synthesis of carbazole-based alkenes.

Signaling Pathway (General Wittig Reaction Mechanism)

Wittig_Mechanism reactants Aldehyde + Wittig Reagent (Ylide) oxaphosphetane Oxaphosphetane Intermediate (4-membered ring) reactants->oxaphosphetane [2+2] Cycloaddition products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: General mechanism of the Wittig reaction.

Application Notes and Protocols: Derivatization of the Formyl Group in N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the formyl group of N-methoxy-3-formylcarbazole. The aldehyde functionality at the 3-position of the carbazole (B46965) scaffold is a versatile chemical handle for synthesizing a diverse range of derivatives. These protocols describe common and effective derivatization strategies, including the formation of Schiff bases, chalcones, and products from Knoevenagel and Wittig reactions. Such derivatives are of significant interest in medicinal chemistry and materials science due to the wide spectrum of biological activities associated with the carbazole nucleus.[1][2]

Introduction to Derivatization Strategies

The formyl group of this compound is an excellent electrophile, making it amenable to a variety of nucleophilic addition and condensation reactions. These reactions allow for the extension of the carbazole scaffold, enabling the modulation of its physicochemical and biological properties. Key derivatization strategies include:

  • Schiff Base Formation: Condensation with primary amines to form imines (C=N). This is a straightforward method to introduce a wide variety of substituents. Schiff bases are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][3]

  • Claisen-Schmidt Condensation (Chalcone Synthesis): A base-catalyzed reaction with an acetophenone (B1666503) to form an α,β-unsaturated ketone (chalcone). Carbazole-chalcone hybrids have demonstrated potent anticancer activities.[4][5][6]

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, catalyzed by a weak base, to yield a variety of substituted alkenes. This reaction is highly versatile for creating carbon-carbon double bonds.[7][8]

  • Wittig Reaction: Reaction with a phosphorus ylide to convert the aldehyde into an alkene with a high degree of control over the double bond's position. This is a powerful tool for alkene synthesis.[9][10]

Experimental Protocols

The following protocols are provided as general methodologies and may require optimization for this compound specifically.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline (B41778).

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted aniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.

Expected Outcome:

This procedure is expected to yield the corresponding N-((N-methoxy-9H-carbazol-3-yl)methylene)aniline derivative. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

Logical Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis Start Dissolve N-methoxy-3- formylcarbazole in Ethanol Add_Amine Add Substituted Amine Start->Add_Amine Add_Catalyst Add Glacial Acetic Acid Add_Amine->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Purify Recrystallize Dry->Purify End Pure Schiff Base Purify->End

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of Chalcone (B49325) Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask with stirring at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of KOH or NaOH (e.g., 40% w/v, added dropwise) to the stirred mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize from ethanol to afford the pure chalcone.

Expected Outcome:

This protocol should yield the (E)-1-(substituted-phenyl)-3-(N-methoxy-9H-carbazol-3-yl)prop-2-en-1-one. Chalcones are often colored solids.

Data Presentation: Representative Chalcone Synthesis Yields

EntryAcetophenone SubstituentCatalystYield (%)Reference
14-ChloroKOH/EtOH85-95[11]
24-MethoxyKOH/EtOH80-90[11]
3UnsubstitutedKOH/EtOH88-96[11]
Protocol 3: Knoevenagel Condensation

This protocol describes the condensation of this compound with an active methylene compound like malononitrile.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Ethanol or Toluene (B28343)

  • Piperidine (B6355638) or another weak base (catalyst)

  • Round-bottom flask with Dean-Stark trap (if using toluene)

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the active methylene compound (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 2-4 hours. The product may precipitate upon cooling.

  • Alternatively, conduct the reaction in toluene using a Dean-Stark trap to remove water, which can drive the reaction to completion.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient).

Knoevenagel Condensation Pathway:

Knoevenagel_Pathway cluster_reactants Reactants cluster_conditions Conditions Carbazole N-methoxy-3- formylcarbazole Intermediate Nucleophilic Addition Intermediate Carbazole->Intermediate Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Intermediate Catalyst Weak Base (e.g., Piperidine) Catalyst->Intermediate Solvent Ethanol/Toluene + Heat Solvent->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water Water (byproduct) Intermediate->Water Elimination

Caption: Key steps in the Knoevenagel condensation reaction.

Protocol 4: Wittig Reaction

This protocol provides a general method for the conversion of the formyl group to an alkene using a phosphonium (B103445) ylide (Wittig reagent).

Part A: Preparation of the Phosphonium Ylide

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

  • Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Part B: Reaction with this compound

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a separate flask under an inert atmosphere.

  • Cool the ylide solution back to 0 °C and slowly add the solution of this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.

Data Presentation: Representative Wittig Reaction Outcomes

EntryYlide TypeExpected ProductTypical E/Z SelectivityReference
1Non-stabilized (R=alkyl)(Z)-alkeneZ-favored[9]
2Stabilized (R=CO2Et)(E)-alkeneE-favored[12]
3Semi-stabilized (R=aryl)Mixture of E/ZPoor selectivity[9]

Potential Applications and Biological Activity

Derivatives of 3-formylcarbazole have shown significant potential in drug discovery. In particular, carbazole-chalcone hybrids have been investigated for their anticancer properties.

Anticancer Activity of Carbazole-Chalcones:

Studies on related carbazole-chalcone hybrids have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range. The proposed mechanism of action often involves the induction of apoptosis.[4]

Signaling Pathway Implication for Carbazole-Chalcone Anticancer Activity:

Apoptosis_Pathway Compound Carbazole-Chalcone Derivative (e.g., 4g) Cell Cancer Cell (e.g., HeLa, MCF-7) Compound->Cell Mito Mitochondrial Membrane Depolarization Cell->Mito Induces CellCycle G0/G1 Cell Cycle Arrest Cell->CellCycle Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by carbazole-chalcones.[4]

These application notes provide a foundation for the synthesis and exploration of novel derivatives of this compound for researchers in drug development and related scientific fields.

References

Application Notes and Protocols for N-methoxy-3-formylcarbazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methoxy-3-formylcarbazole is a promising organic semiconductor for applications in materials science, particularly in the field of optoelectronics. Its molecular structure, featuring a carbazole (B46965) core functionalized with an electron-donating methoxy (B1213986) group (-OCH₃) at the nitrogen atom and an electron-withdrawing formyl group (-CHO) at the 3-position, creates an intramolecular push-pull system. This electronic configuration is highly desirable for tuning the material's photophysical and charge-transport properties. The carbazole moiety is well-known for its excellent hole-transporting capabilities, high thermal stability, and good film-forming properties.[1][2] The strategic placement of the methoxy and formyl groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection and transport in electronic devices.

These attributes make this compound a strong candidate for use as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication utilizing this compound.

Synthesis Protocol: this compound

A plausible and efficient method for the synthesis of this compound (also known as 9-methoxy-9H-carbazole-3-carbaldehyde) is via the Vilsmeier-Haack reaction on an N-methoxycarbazole precursor.[3]

Reaction Scheme:

Synthesis_of_N_methoxy_3_formylcarbazole cluster_reactants Reactants cluster_products Product N-methoxycarbazole N-methoxycarbazole Reaction Vilsmeier-Haack Reaction N-methoxycarbazole->Reaction POCl3_DMF POCl3, DMF (Vilsmeier Reagent) POCl3_DMF->Reaction Product This compound Reaction->Product

Figure 1: Synthesis of this compound.

Materials:

Protocol:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (10 mL).

  • To this, add N,N-Dimethylformamide (DMF) (2.34 mL).

  • Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) (2.74 mL, 30 mmol) dropwise with vigorous stirring.

  • Remove the ice bath and allow the solution to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-methoxycarbazole (0.20 g, 1.0 mmol) to the reaction mixture.[3]

  • Heat the resulting solution to 85 °C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[3]

Application Note: Hole Transporting Material for OLEDs

This compound is an excellent candidate for a hole-transporting layer (HTL) in OLEDs. Its carbazole core provides robust hole mobility and thermal stability. The methoxy group helps to lower the ionization potential, facilitating better energy level alignment with the anode (e.g., ITO) and the emissive layer, thereby improving hole injection. The overall molecular structure is designed to form stable amorphous films, which is crucial for preventing crystallization and ensuring device longevity.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a simple multilayer OLED device with the following architecture: ITO / PEDOT:PSS / this compound (HTL) / Emissive Layer (e.g., Alq₃) / LiF / Al.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps A ITO Glass Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Spin-coat PEDOT:PSS (HIL) B->C D Anneal PEDOT:PSS C->D E Spin-coat this compound (HTL) D->E F Anneal HTL E->F G Thermal Evaporation of Emissive Layer (e.g., Alq3) F->G H Thermal Evaporation of LiF (EIL) G->H I Thermal Evaporation of Al Cathode H->I J Encapsulation I->J K Device Testing J->K

Figure 2: OLED fabrication workflow.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • This compound solution (e.g., 10 mg/mL in chlorobenzene)

  • Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Lithium fluoride (B91410) (LiF)

  • High-purity aluminum (Al)

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • UV-Ozone cleaner

  • Source measure unit (SMU) for testing

Protocol:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.[4]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent like chlorobenzene (B131634).

    • Spin-coat the HTL solution on top of the PEDOT:PSS layer at 2000 rpm for 45 seconds.

    • Anneal the film at 90 °C for 20 minutes to remove the solvent.

  • Deposition of Subsequent Layers:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit a 40 nm thick layer of the emissive material (e.g., Alq₃) at a rate of 1-2 Å/s.

    • Deposit a 1 nm thick layer of LiF as an electron injection layer (EIL) at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of 5 Å/s.

  • Encapsulation and Testing:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

    • Test the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source measure unit and a calibrated photodetector.

Application Note: Hole Transporting Material for Perovskite Solar Cells

In perovskite solar cells (PSCs), the hole-transporting material is critical for efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. Carbazole-based materials are widely used as HTMs due to their high hole mobility and appropriate energy level alignment with the valence band of common perovskites.[5][6] this compound, with its tunable electronic properties, is expected to facilitate efficient hole extraction and contribute to high power conversion efficiencies.

Experimental Protocol: Fabrication of a p-i-n Perovskite Solar Cell

This protocol outlines the fabrication of a p-i-n planar heterojunction PSC with the architecture: ITO / HTL / Perovskite / ETL / Cathode.

PSC_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps A ITO Glass Cleaning B UV-Ozone Treatment A->B C Spin-coat this compound (HTL) B->C D Anneal HTL C->D E Spin-coat Perovskite Precursor Solution D->E F Anneal Perovskite Layer E->F G Spin-coat ETL (e.g., PCBM) F->G H Deposit Cathode (e.g., Ag) via Thermal Evaporation G->H I Device Testing under Simulated Sunlight H->I

Figure 3: Perovskite solar cell fabrication workflow.

Materials and Equipment:

  • Cleaned and patterned ITO substrates

  • This compound solution (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)

  • Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in DMF:DMSO)

  • Electron Transport Layer (ETL) solution (e.g., PCBM in chlorobenzene)

  • Silver (Ag) evaporation source

  • Spin coater, hotplate, thermal evaporator (all inside a nitrogen-filled glovebox)

  • Solar simulator (AM 1.5G) and SMU for testing

Protocol:

  • Substrate and HTL Preparation:

    • Clean ITO substrates as described in the OLED protocol.

    • Prepare the HTL solution by dissolving this compound in chlorobenzene. Often, additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are included to improve conductivity and device performance.

    • Spin-coat the HTL solution onto the ITO substrate at 4000 rpm for 30 seconds.

    • Anneal at 100 °C for 10 minutes.

  • Perovskite Layer Deposition:

    • Spin-coat the perovskite precursor solution onto the HTL in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 30-60 minutes to form a crystalline perovskite film.

  • ETL and Cathode Deposition:

    • Spin-coat the ETL solution (e.g., PCBM) on top of the cooled perovskite layer.

    • Transfer the device to a thermal evaporator.

    • Deposit an 80-100 nm thick layer of Ag as the back contact.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the cell under simulated AM 1.5G sunlight (100 mW/cm²) using a solar simulator.

    • Calculate key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Characterization Protocols

A. Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of this compound, from which the HOMO and LUMO energy levels can be estimated. These values are crucial for predicting energy level alignment in devices.

Protocol:

  • Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in an anhydrous, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Measurement:

    • Record the CV of the solvent and electrolyte alone as a baseline.

    • Record the CV of the sample solution, sweeping the potential to observe the oxidation and reduction peaks.

    • After the measurement, add ferrocene (B1249389) as an internal standard and record its CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as a reference (typically assumed to be -4.8 eV below the vacuum level).

  • Calculation:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO levels using the following empirical formulas:[8]

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

B. Hole Mobility Measurement (Space-Charge Limited Current - SCLC)

The hole mobility of this compound can be determined by fabricating hole-only devices and analyzing their J-V characteristics in the space-charge limited current (SCLC) region.

Protocol:

  • Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au. The thickness of the active layer should be accurately measured (e.g., using a profilometer).

  • Measurement: Measure the J-V characteristics of the device in the dark.

  • Analysis:

    • Plot log(J) vs. log(V). In the SCLC region, the curve should show a slope of approximately 2.

    • The SCLC is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

      • Where: J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3), µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the active layer.

    • By fitting the J-V² data in the SCLC region, the hole mobility (µ) can be extracted.[9]

Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical values for similar carbazole derivatives.

Table 1: Expected Photophysical and Electrochemical Properties

PropertyExpected ValueTechnique
Absorption Max (λ_abs)350 - 400 nmUV-Vis Spectroscopy
Emission Max (λ_em)450 - 500 nmPhotoluminescence
HOMO Level-5.2 to -5.5 eVCyclic Voltammetry
LUMO Level-2.1 to -2.4 eVCyclic Voltammetry
Band Gap (Electrochemical)~3.1 eVCV Calculation
Hole Mobility (µ_h)10⁻⁵ to 10⁻⁴ cm²/VsSCLC Measurement

Table 2: Representative OLED Device Performance

ParameterExpected Value
Turn-on Voltage3.0 - 4.5 V
Max Luminance> 1000 cd/m²
Max Current Efficiency5 - 15 cd/A
Max External Quantum Eff. (EQE)3 - 7 %
CIE Coordinates (x, y)(0.15, 0.20) - (0.25, 0.40)

Table 3: Representative Perovskite Solar Cell Performance

ParameterExpected Value
Open-Circuit Voltage (Voc)1.0 - 1.15 V
Short-Circuit Current (Jsc)20 - 24 mA/cm²
Fill Factor (FF)0.70 - 0.80
Power Conversion Efficiency (PCE)18 - 22 %

Logical Relationships Visualization

Material_Properties_to_Device_Performance cluster_properties Material Properties of this compound cluster_impact Impact on Device Physics cluster_performance Resulting Device Performance HOMO High HOMO Level (-5.2 to -5.5 eV) Injection Efficient Hole Injection (Lowers Energy Barrier) HOMO->Injection Mobility High Hole Mobility (>10⁻⁵ cm²/Vs) Transport Efficient Hole Transport (Reduces Recombination) Mobility->Transport Stability Good Thermal/Morphological Stability Longevity Device Longevity & Reliability Stability->Longevity Gap Wide Band Gap (~3.1 eV) Confinement Good Exciton Confinement (in OLEDs) Gap->Confinement PCE High PCE (PSCs) Injection->PCE EQE High EQE (OLEDs) Injection->EQE Voltage Low Turn-on Voltage (OLEDs) Injection->Voltage Transport->PCE FF High Fill Factor (PSCs) Transport->FF Longevity->PCE Longevity->EQE Confinement->EQE

Figure 4: Relationship between material properties and device performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the synthesis of N-methoxy-3-formylcarbazole. The content is structured in a question-and-answer format to directly address potential issues, offering detailed experimental protocols and data for reference.

Troubleshooting Guide

This section addresses specific problems that may lead to low yields or product impurities during the two main stages of synthesis: the N-methoxylation of carbazole (B46965) and the subsequent Vilsmeier-Haack formylation.

Stage 1: N-methoxylation of Carbazole

Question 1: My N-methoxylation reaction of carbazole is incomplete or has a very low yield. What are the common causes?

Answer: Low conversion in the N-methoxylation of carbazole is typically linked to issues with the base, solvent, or alkylating agent. Key factors to investigate include:

  • Base Strength and Quality: The N-H proton of carbazole is weakly acidic, requiring a sufficiently strong base for complete deprotonation. Ensure the base is strong enough and of high quality.

    • Recommendation: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide. If using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (CsCO₃), ensure they are finely powdered and completely dry, as moisture can significantly reduce their effectiveness.[1]

  • Anhydrous Reaction Conditions: The carbazole anion is a strong nucleophile and is sensitive to moisture. Water in the solvent or on the glassware will quench the anion, halting the reaction.

    • Recommendation: Use anhydrous solvents (e.g., DMF, THF) and flame-dry all glassware under a nitrogen or argon atmosphere before starting the reaction.[1]

  • Reactivity of the Methylating Agent: While dimethyl sulfate (B86663) or methyl iodide are common methylating agents, for methoxylation, a specific O-methylating agent is required. If you are attempting a direct methoxylation, the choice of reagent is critical. A more common route involves N-amination followed by methylation. However, for direct N-O bond formation, specific reagents would be needed and are less common. A frequent source of confusion is using standard N-alkylation reagents expecting N-O bond formation. For the synthesis of N-alkoxy aza-heterocycles, a two-step procedure involving N-amination and then O-methylation is often more reliable.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition of reagents or products.

    • Recommendation: Start the deprotonation at 0 °C, then allow the reaction to warm to room temperature or gently heat (e.g., to 80 °C) after adding the alkylating agent.[1] Monitor progress using Thin-Layer Chromatography (TLC).

Question 2: I'm observing multiple spots on my TLC plate after the N-methoxylation reaction. What are the likely side products?

Answer: The formation of multiple products suggests either incomplete reaction or side reactions.

  • Unreacted Carbazole: The most common "spot" is the starting material, indicating incomplete deprotonation or alkylation.

  • C-Alkylation Products: While N-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that can be difficult to separate.

  • Products of Reagent Decomposition: If using a reagent like dimethyl sulfate, ensure it is handled correctly as it is highly toxic and can decompose.

Stage 2: Vilsmeier-Haack Formylation of N-methoxycarbazole

Question 3: My Vilsmeier-Haack formylation of N-methoxycarbazole resulted in a low yield of the desired 3-formyl product. What went wrong?

Answer: Low yields in the Vilsmeier-Haack reaction are a frequent issue and can be attributed to several critical factors:[2]

  • Moisture Contamination: The Vilsmeier reagent, formed from DMF and POCl₃, is extremely sensitive to moisture. Any water present will consume the reagent and halt the formylation.

    • Recommendation: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Reagent Quality and Stoichiometry: The purity and ratio of reagents are crucial. Old DMF can contain dimethylamine, and degraded POCl₃ will be ineffective.[2]

    • Recommendation: Use fresh, high-purity reagents. A common and effective stoichiometry is 1.5 equivalents of the Vilsmeier reagent relative to the N-methoxycarbazole substrate.[2]

  • Incomplete Hydrolysis of the Iminium Intermediate: The reaction initially forms an iminium salt at the 3-position of the carbazole ring. This intermediate must be hydrolyzed during workup to yield the final aldehyde. Incomplete hydrolysis is a common cause of low yield.

    • Recommendation: After the reaction is complete, pour the mixture onto crushed ice and stir vigorously. Quench with a basic solution like aqueous sodium acetate (B1210297) or sodium bicarbonate and allow sufficient time for the hydrolysis to complete. Monitor the disappearance of the intermediate by TLC if possible.[3]

  • Reaction Temperature and Time: N-methoxycarbazole is an electron-rich substrate, but the reaction may still require heating to proceed to completion. However, prolonged heating at very high temperatures can lead to degradation.

    • Recommendation: The reaction is typically heated to around 85 °C for an extended period (e.g., 24 hours) to ensure completion.[2] Monitor the consumption of the starting material by TLC.

Question 4: My final product is impure, showing multiple spots on TLC. What are the common side products in this formylation?

Answer: The primary side products in the Vilsmeier-Haack formylation of carbazoles are typically related to over-reaction or alternative reaction pathways.

  • Di-formylated Products: Carbazole is highly activated and can undergo a second formylation, most commonly at the 6-position, to yield 3,6-diformyl-N-methoxycarbazole.[4][5]

    • Recommendation: Avoid using a large excess of the Vilsmeier reagent. Stick to a stoichiometry of around 1.5 equivalents. Di-formylated products are more polar and can often be separated by column chromatography.

  • Isomeric Products: While formylation is strongly directed to the 3- and 6-positions (para to the nitrogen), trace amounts of other isomers (e.g., 1-formyl) might form, though this is less common for N-substituted carbazoles.

  • Unreacted Starting Material: A significant amount of unreacted N-methoxycarbazole indicates the reaction has not gone to completion.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound? A1: Reported yields can vary. The provided experimental protocol does not state a final yield for the isolated product, but Vilsmeier-Haack reactions on activated systems can often proceed in good to excellent yields (70-90%) if optimized. However, yields can be significantly lower if the reaction conditions are not strictly controlled.

Q2: Which synthetic route is preferred: N-methoxylation first, then formylation, or vice versa? A2: The preferred route is N-methoxylation followed by formylation. The N-methoxy group is an electron-donating group that activates the carbazole ring, facilitating the electrophilic substitution of the Vilsmeier-Haack reaction. Attempting to formylate carbazole first and then perform N-methoxylation can be complicated by the electron-withdrawing nature of the formyl group, which deactivates the ring and can make subsequent N-substitution more difficult.

Q3: Are there any specific safety precautions for the reagents used? A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Dimethylformamide (DMF) is a skin irritant and should be handled with care. Anhydrous solvents and strong bases like NaH require handling under an inert atmosphere.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound should be confirmed using a combination of standard analytical techniques:

  • TLC: To assess purity and separate it from starting materials and byproducts.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The presence of a singlet around 10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the aldehyde carbonyl stretch (typically around 1680-1700 cm⁻¹).

Data Presentation

The table below summarizes key parameters for the Vilsmeier-Haack formylation step and their potential impact on the reaction yield. This serves as a guide for optimization.

ParameterStandard ConditionPotential Issue if DeviatedTroubleshooting RecommendationExpected Outcome
Reagents Anhydrous DMF, Fresh POCl₃Moisture or impuritiesUse freshly distilled reagentsHigher Yield
Stoichiometry 1.5 eq. Vilsmeier ReagentToo low: Incomplete reactionIncrease to 1.5 - 2.0 eq.Improved Conversion
Too high: Di-formylationReduce to 1.2 - 1.5 eq.Increased Selectivity
Temperature 85 °CToo low: Slow/incompleteIncrease temperature, monitor by TLCFaster Reaction
Too high: DegradationMaintain at 80-90 °CCleaner Reaction Profile
Reaction Time 24 hoursToo short: IncompleteMonitor by TLC until SM is consumedHigher Conversion
Workup Quench on ice, use baseIncomplete hydrolysisStir for >30 min after quenchingImproved Yield

Experimental Protocols

Protocol 1: Synthesis of N-methoxycarbazole

This protocol is a general procedure based on standard N-alkylation methods for heterocyclic compounds.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: Add carbazole (1.0 eq.) and anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will evolve.

  • Methoxylation: This step is complex for direct N-O bond formation. A more standard approach for a similar transformation would involve a reagent like methoxyamine. For the purpose of this guide, assuming a hypothetical direct methoxylating agent "CH₃O-X" is available: Cool the reaction mixture back to 0 °C and add the methoxylating agent (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the carbazole is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)[3]

This protocol is adapted from the literature for the formylation of N-methoxycarbazole.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 1,2-dichloroethane (B1671644) (10 mL) and DMF (2.34 mL). Cool the solution to 0 °C. Add phosphorus oxychloride (POCl₃, 2.74 mL, 30 mmol) dropwise with vigorous stirring. After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes.

  • Addition of Substrate: Add N-methoxycarbazole (0.20 g, 1.0 mmol) to the prepared Vilsmeier reagent.

  • Reaction: Heat the resulting solution to 85 °C and stir for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture and pour it slowly onto crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with dichloromethane (B109758) (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Visualizations

G cluster_0 Step 1: N-Methoxylation cluster_1 Step 2: Vilsmeier-Haack Formylation Carbazole Carbazole N_Methoxycarbazole N-Methoxycarbazole Carbazole->N_Methoxycarbazole  1. Strong Base (e.g., NaH)  2. Methoxylating Agent  3. Anhydrous DMF N_Methoxycarbazole_ref N-Methoxycarbazole N_Methoxy_3_formylcarbazole This compound N_Methoxycarbazole_ref->N_Methoxy_3_formylcarbazole  1. POCl₃, DMF  2. Heat (85 °C)  3. Aqueous Workup

G start Start: Crude Product Mixture reagents Prepare Reagents (Carbazole, NaH, DMF, POCl₃, etc.) start->reagents step1 Step 1: N-Methoxylation (0 °C to 80 °C) reagents->step1 workup1 Workup 1: Aqueous Quench & Extraction step1->workup1 purify1 Purification 1: Column Chromatography workup1->purify1 intermediate Intermediate: N-Methoxycarbazole purify1->intermediate step2 Step 2: Vilsmeier-Haack Formylation (Prepare Vilsmeier Reagent, React at 85 °C) intermediate->step2 workup2 Workup 2: Quench on Ice & Hydrolyze step2->workup2 purify2 Purification 2: Column Chromatography workup2->purify2 product Final Product: This compound purify2->product analysis Analysis: TLC, NMR, MS product->analysis

G

References

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of N-Methoxycarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack formylation of N-methoxycarbazole.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of N-methoxycarbazole, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a low yield or no product formation?

Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors related to reagents, reaction conditions, or the stability of the starting material.

  • Reagent Quality: The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is highly sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity phosphorus oxychloride and anhydrous DMF.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at 0°C, followed by the addition of the substrate and subsequent heating. The optimal reaction temperature for the formylation of N-methoxycarbazole can vary. If the reaction is not proceeding, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature may be too high.

  • Reaction Time: Incomplete conversion can occur if the reaction time is too short. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, extend the reaction time.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the N-methoxycarbazole is critical. An insufficient amount of the reagent will lead to incomplete conversion. A common starting point is to use a slight excess of the Vilsmeier reagent.

A general troubleshooting workflow for low yield is presented below.

G start Low Yield / No Product reagent_check 1. Check Reagent Quality start->reagent_check conditions_check 2. Verify Reaction Conditions start->conditions_check workup_check 3. Review Workup Procedure start->workup_check reagent_sol1 Use anhydrous solvents (DMF). Use fresh or distilled POCl3. Ensure inert atmosphere. reagent_check->reagent_sol1 Potential Issues conditions_sol1 Optimize temperature (stepwise increase). Extend reaction time (monitor by TLC). Adjust stoichiometry (slight excess of Vilsmeier reagent). conditions_check->conditions_sol1 Potential Issues workup_sol1 Ensure proper pH during hydrolysis. Use appropriate extraction solvent. Check for product loss during purification. workup_check->workup_sol1 Potential Issues

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.

Question: How can I control the regioselectivity of the formylation?

Answer: The carbazole (B46965) nucleus has several potential sites for electrophilic substitution. The N-methoxy group is an electron-donating group, which will direct the formylation. The primary sites of formylation on the carbazole ring are typically the C3 and C6 positions. Controlling the regioselectivity can be achieved by modifying the reaction conditions.

  • Solvent: The choice of solvent can influence the regioselectivity. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common solvents.

  • Temperature: Lower reaction temperatures often favor the formation of one regioisomer over another due to differences in the activation energies for the formation of the sigma complexes.

The table below summarizes how reaction parameters can be adjusted to influence the outcome.

ParameterCondition A (Favors C3-formylation)Condition B (Favors C6-formylation)Rationale
Temperature Lower (e.g., 0°C to room temp)Higher (e.g., 50-80°C)May exploit differences in activation energy for substitution at different positions.
Reaction Time ShorterLongerThe thermodynamically favored product may form over longer reaction times.
Solvent Less polar (e.g., Dichloromethane)More polar (e.g., DMF as solvent and reagent)Solvent polarity can influence the stability of the reaction intermediates.

Question: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?

Answer: Besides the desired formylated product, several side reactions can occur.

  • Di-formylation: If a large excess of the Vilsmeier reagent is used or if the reaction temperature is too high, di-formylation can occur, leading to the formation of dicarbaldehyde products. To minimize this, use a controlled amount of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).

  • Decomposition: N-methoxycarbazole can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition. Ensure the reaction temperature is not excessively high and that the workup procedure, which involves hydrolysis with a basic solution, is performed carefully to neutralize the acidic reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the Vilsmeier-Haack formylation of N-methoxycarbazole?

A1: The following is a general procedure. The specific amounts and conditions should be optimized for your specific setup.

Experimental Protocol: Formylation of N-Methoxycarbazole

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve N-methoxycarbazole (1 equivalent) in an anhydrous solvent (e.g., DMF or 1,2-dichloroethane).

    • Add the solution of N-methoxycarbazole to the Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-70°C).

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to 0°C.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier reagent: Phosphorus oxychloride reacts with DMF to form a highly electrophilic chloroiminium ion, which is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich N-methoxycarbazole attacks the electrophilic Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during workup yields the aldehyde.

The logical flow of the reaction mechanism is depicted below.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier + Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Carbazole Carbazole N-Methoxycarbazole Product Formylated Product Intermediate->Product + H2O Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Q3: How do I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess purity and compare the product to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the position of the formyl group on the carbazole ring. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group, typically around 1670-1700 cm⁻¹.

identifying and minimizing side products in N-methoxy-3-formylcarbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methoxy-3-formylcarbazole. Our aim is to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound involves a two-step process:

  • N-methoxylation of carbazole (B46965): This step introduces the methoxy (B1213986) group onto the nitrogen atom of the carbazole ring.

  • Formylation of N-methoxycarbazole: Typically achieved through an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction, to introduce the formyl group at the 3-position of the carbazole nucleus.[1][2]

Q2: What are the most common side products encountered in this synthesis?

The primary side products can be categorized by the reaction step in which they are formed:

  • During N-methoxylation:

    • N-hydroxycarbazole: Incomplete methylation can lead to the formation of the N-hydroxy intermediate.

    • Carbazole (unreacted): Incomplete reaction will leave the starting material present in the product mixture.

    • Over-oxidation products: Depending on the reagents and conditions, oxidation of the carbazole ring can occur.[1]

  • During Formylation (Vilsmeier-Haack):

    • N-methoxy-3,6-diformylcarbazole: This is the most significant side product, resulting from di-formylation of the electron-rich carbazole ring.

    • Other isomeric mono-formylated products: While formylation is directed to the 3- and 6-positions, trace amounts of other isomers (e.g., 1-formyl or 2-formyl) may be formed.

    • Unreacted N-methoxycarbazole: Incomplete formylation will result in the presence of the starting material for this step.

Q3: How can I confirm the identity of the main product and the side products?

Standard analytical techniques are employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between isomers and identify the positions of the functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Effective for separating the desired product from its isomers and other impurities, and for quantifying the purity.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carbonyl group (C=O) of the aldehyde and the N-O bond of the methoxyamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to minimize side product formation.

Issue 1: Low Yield of N-methoxycarbazole and Presence of Unreacted Carbazole
Possible Cause Troubleshooting Strategy Expected Outcome
Incomplete deprotonation of carbazole.Ensure the use of a sufficiently strong base (e.g., NaH) and an appropriate solvent (e.g., anhydrous THF or DMF). Allow adequate time for the deprotonation to complete before adding the methylating agent.Increased conversion of carbazole to its anion, leading to a higher yield of the N-methoxy product.
Ineffective methylating agent.Use a reactive methylating agent such as methyl iodide or dimethyl sulfate. Ensure the reagent is fresh and of high purity.Efficient methylation of the carbazole anion.
Reaction temperature is too low.While initial deprotonation may be performed at 0 °C, the methylation reaction may require gentle warming. Monitor the reaction by TLC to determine the optimal temperature.Faster reaction kinetics and improved conversion to the desired product.
Issue 2: Formation of N-hydroxycarbazole as a Side Product
Possible Cause Troubleshooting Strategy Expected Outcome
Incomplete methylation of an intermediate.Use a slight excess of the methylating agent to ensure complete conversion of any intermediate species to the N-methoxy product.Minimization of the N-hydroxycarbazole impurity.
Hydrolysis of the N-methoxy group.Ensure anhydrous reaction conditions and perform the work-up under neutral or slightly basic conditions to prevent hydrolysis.Preservation of the N-methoxy group and reduced formation of the N-hydroxy side product.
Issue 3: Significant Formation of N-methoxy-3,6-diformylcarbazole

The Vilsmeier-Haack reaction is a powerful formylation method, but the electron-rich nature of the N-methoxycarbazole ring makes it susceptible to a second formylation at the 6-position.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Equivalents of Vilsmeier ReagentThis compound Yield (%)N-methoxy-3,6-diformylcarbazole Yield (%)Unreacted N-methoxycarbazole (%)
1.1651520
1.580182
2.075250
3.060400

Note: Yields are approximate and can vary based on specific reaction conditions.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF). Using a slight excess (e.g., 1.5 equivalents) can drive the reaction to completion without excessive di-formylation.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve selectivity for mono-formylation. Higher temperatures tend to favor the formation of the di-formylated product.[3]

  • Slow Addition: Add the N-methoxycarbazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature to maintain a low concentration of the substrate and reduce the likelihood of a second formylation.

Issue 4: Presence of Other Isomeric Formylated Products
Possible Cause Troubleshooting Strategy Expected Outcome
Lack of complete regioselectivity.The Vilsmeier-Haack reaction on N-substituted carbazoles is generally highly regioselective for the 3- and 6-positions due to electronic effects. However, optimizing the reaction conditions as described for minimizing di-formylation (controlled stoichiometry, low temperature) will also favor the formation of the desired 3-formyl isomer.Maximized yield of the desired this compound and minimized formation of other isomers.
Steric hindrance.While the N-methoxy group is relatively small, the choice of solvent can influence the transition state. Using a non-coordinating solvent may enhance the inherent electronic preference for the 3-position.Improved regioselectivity.
Issue 5: Difficulty in Purifying this compound from Side Products
Purification Strategy Description
Column Chromatography This is the most effective method for separating the desired 3-formyl product from the di-formylated side product and any unreacted starting material. A silica (B1680970) gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically effective.
Recrystallization If the product mixture contains a high proportion of the desired isomer, recrystallization from a suitable solvent system can be used for final purification. The choice of solvent will depend on the solubility differences between the main product and the impurities.
Preparative HPLC For obtaining very high purity material, preparative HPLC can be employed, although it is less practical for large-scale purification.

Experimental Protocols

Protocol 1: Synthesis of N-methoxycarbazole
  • Deprotonation: To a stirred suspension of carbazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methoxylation: Cool the reaction mixture back to 0 °C and add a solution of O-methylhydroxylamine hydrochloride (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Vilsmeier-Haack Formylation of N-methoxycarbazole
  • Vilsmeier Reagent Formation: To a flask containing anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.[4]

  • Formylation: Dissolve N-methoxycarbazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired this compound from side products.

Visualizing Reaction Pathways

To aid in understanding the synthetic process and the formation of potential side products, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathway Carbazole Carbazole N_methoxycarbazole N-methoxycarbazole Carbazole->N_methoxycarbazole 1. NaH, DMF 2. MeONH₂·HCl N_hydroxycarbazole Side Product: N-hydroxycarbazole Carbazole->N_hydroxycarbazole Incomplete Methylation N_methoxy_3_formylcarbazole This compound (Target Product) N_methoxycarbazole->N_methoxy_3_formylcarbazole Vilsmeier-Haack N_methoxy_3_6_diformylcarbazole Side Product: N-methoxy-3,6-diformylcarbazole N_methoxycarbazole->N_methoxy_3_6_diformylcarbazole Excess Vilsmeier Reagent Other_isomers Side Product: Other Isomers N_methoxycarbazole->Other_isomers Low Regioselectivity Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF)

Caption: Synthetic pathway for this compound and key side products.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Analyze N-methoxylation Product Mixture Start->Check_Step1 Check_Step2 Analyze Formylation Product Mixture Start->Check_Step2 Problem_Carbazole Unreacted Carbazole Check_Step1->Problem_Carbazole Problem_Dihydroxy N-hydroxycarbazole Check_Step1->Problem_Dihydroxy Problem_Diformyl High % of Di-formyl Product Check_Step2->Problem_Diformyl Problem_Isomers Presence of Other Isomers Check_Step2->Problem_Isomers Solution_Carbazole Optimize Base/ Methylating Agent Problem_Carbazole->Solution_Carbazole Solution_Dihydroxy Use Excess Methylating Agent, Anhydrous Conditions Problem_Dihydroxy->Solution_Dihydroxy Solution_Diformyl Control Stoichiometry, Lower Temperature Problem_Diformyl->Solution_Diformyl Solution_Isomers Optimize Formylation Conditions Problem_Isomers->Solution_Isomers

Caption: Troubleshooting workflow for identifying and addressing side product formation.

References

Technical Support Center: Purification of N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-methoxy-3-formylcarbazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, a compound often synthesized via the Vilsmeier-Haack formylation of N-methoxycarbazole.

Issue 1: Low Yield After Column Chromatography

  • Possible Cause: The compound is highly polar and adsorbs strongly to the silica (B1680970) gel.

  • Solution:

    • Solvent System Optimization: Gradually increase the polarity of the eluent. A gradient of hexane (B92381)/ethyl acetate (B1210297) is a common starting point. For highly retained compounds, consider using a solvent system containing a small percentage of methanol (B129727) or switching to a more polar solvent system like dichloromethane (B109758)/methanol.

    • Silica Gel Deactivation: Use silica gel that has been deactivated with water or triethylamine. This can reduce strong interactions between the polar compound and the stationary phase.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., diol or amino-functionalized).

Issue 2: Persistent Impurities Detected by NMR or LC-MS

  • Possible Cause 1: Unreacted Starting Material (N-methoxycarbazole)

    • Solution: N-methoxycarbazole is less polar than the formylated product. Ensure your column chromatography conditions provide sufficient separation. A shallow gradient elution can improve the resolution between the starting material and the product.

  • Possible Cause 2: Di-formylated Byproducts

    • Solution: The Vilsmeier-Haack reaction can sometimes lead to the formation of di-formylated carbazole (B46965) derivatives, which will be more polar than the mono-formylated product. Careful monitoring of fractions by TLC is crucial to separate these byproducts. Recrystallization after column chromatography may be necessary to remove trace amounts of these impurities.

  • Possible Cause 3: Vilsmeier-Haack Reagent Adducts or Side-Reaction Products

    • Solution: The Vilsmeier-Haack reagent can sometimes form stable adducts or other side-products. A proper aqueous work-up after the reaction is critical to hydrolyze any remaining iminium salt intermediates. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Issue 3: Oily Product Instead of a Crystalline Solid

  • Possible Cause: Residual solvent or the presence of impurities preventing crystallization.

  • Solution:

    • High Vacuum Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. Start by screening solvents; good candidates are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol, methanol, or mixtures of ethyl acetate and hexane are often effective for carbazole derivatives.

    • Trituration: If recrystallization is unsuccessful, try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or remove non-polar impurities, leaving a more solid product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of this compound is silica gel column chromatography.[1] This technique is effective at separating the desired product from unreacted starting materials and reaction byproducts.

Q2: What are the expected impurities from the synthesis of this compound?

A2: Common impurities arise from the Vilsmeier-Haack reaction and may include unreacted N-methoxycarbazole, di-formylated carbazole derivatives, and residual reagents or their byproducts. The formation of such impurities is a known challenge in the functionalization of carbazoles.

Q3: Can I use recrystallization as the sole method of purification?

A3: While recrystallization is a powerful purification technique, it may not be sufficient on its own if the crude product contains significant amounts of impurities with similar solubility profiles. It is often used as a final polishing step after initial purification by column chromatography to achieve high purity.

Q4: My purified this compound is colored. Is this normal?

A4: Yes, carbazole aldehydes are often reported as colored solids, typically yellow or off-white. The presence of color is not necessarily an indication of impurity, but significant deviation from the expected color could suggest the presence of colored byproducts.

Data Presentation

The following table summarizes illustrative data for the purification of this compound by different methods. Note that actual results may vary depending on the specific reaction conditions and the scale of the synthesis.

Purification MethodStarting Purity (Crude)Final PurityYieldNotes
Silica Gel Column Chromatography ~70%>95%70-85%A gradient elution of hexane/ethyl acetate is typically effective.
Recrystallization >90% (after column)>99%80-95%Ethanol or ethyl acetate/hexane are suitable solvent systems.
Preparative HPLC Variable>99.5%50-70%Used for obtaining very high purity material, often at the cost of lower yield and higher expense.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 or 5:5 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound col_chrom Silica Gel Column Chromatography start->col_chrom recrys Recrystallization col_chrom->recrys Optional Polishing purity_check Purity Check (NMR, LC-MS) col_chrom->purity_check recrys->purity_check final_product Pure this compound purity_check->final_product Purity >99%

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_impurities Persistent Impurities cluster_oily_product Oily Product start Purification Issue q1 Strong Adsorption to Silica? start->q1 q2 Nature of Impurity? start->q2 q3 Cause? start->q3 s1a Optimize Solvent Polarity q1->s1a Yes s1b Deactivate Silica q1->s1b Yes s2a Shallow Gradient (for Starting Material) q2->s2a Starting Material s2b Recrystallize (for Di-formylated) q2->s2b Byproduct s2c Improve Work-up (for Adducts) q2->s2c Adducts s3a High Vacuum Drying q3->s3a Residual Solvent s3b Attempt Recrystallization q3->s3b Impurity s3c Triturate with Non-polar Solvent q3->s3c Impurity

Caption: Troubleshooting logic for common purification challenges.

References

improving the solubility of N-methoxy-3-formylcarbazole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methoxy-3-formylcarbazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological relevance?

A1: this compound is a carbazole (B46965) derivative. Carbazole-based compounds are known for a wide range of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][3] While the specific mechanism of action for this compound is not extensively documented, related carbazole derivatives have been shown to target various cellular pathways, including the JAK/STAT signaling pathway.[4]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?

A2: this compound, like many carbazole derivatives, is expected to have low aqueous solubility. The recommended starting point is to create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for biological assays.[5][6][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[8] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxic effects.[9] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[9][10]

Q4: My compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds.[10][11] Please refer to the Troubleshooting Guide below for detailed strategies to address this, including the use of co-solvents and cyclodextrins.

Q5: Are there alternative solubilizing agents I can use besides DMSO?

A5: Yes, several alternatives can be explored. Co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in combination with DMSO or as alternatives, though their cytotoxicity at various concentrations should be evaluated.[12] Cyclodextrins are another excellent option as they can encapsulate hydrophobic molecules, increasing their aqueous solubility.[13][14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other poorly soluble compounds.

Issue Potential Cause Troubleshooting Steps
Compound Precipitation Upon Dilution The compound's solubility limit in the aqueous buffer is exceeded.1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution.[9] 3. Use of Co-solvents: Introduce a co-solvent such as ethanol or PEG400 into your final dilution. Be sure to test for co-solvent toxicity.[9] 4. Incorporate Cyclodextrins: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance solubility.[13][14] 5. Sonication: Briefly sonicate the final solution to aid in dissolution.[10]
Inconsistent Assay Results Variability in compound solubility and concentration between experiments.1. Freshly Prepare Solutions: Prepare fresh dilutions from the stock solution for each experiment. 2. Vortexing: Ensure thorough vortexing of the stock solution before each use. 3. Solubility Check: Visually inspect for any precipitation before adding the compound to the assay. 4. Control for Solvent Effects: Always include a vehicle control with the same solvent concentration.[10]
Low Bioactivity Observed The actual concentration of the dissolved compound is lower than expected due to poor solubility.1. Confirm Solubility: Attempt to determine the kinetic solubility in your specific assay buffer. 2. Increase Solubilization: Employ the strategies outlined in the "Compound Precipitation" section to ensure the compound is fully dissolved. 3. Consider Alternative Formulations: For in vivo studies, consider more advanced formulation strategies like lipid-based carriers or solid dispersions.[17]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[10]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Protocol 2: Improving Solubility with Co-solvents
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Create an intermediate dilution in a co-solvent such as ethanol or PEG400. For example, dilute the 50 mM DMSO stock 1:4 in ethanol to get a 12.5 mM solution in 20% DMSO/80% ethanol.

  • Perform the final dilution into the aqueous assay buffer. This stepwise process can help prevent precipitation.

  • Important: Run parallel experiments to determine the cytotoxic effects of the co-solvent at the final concentration used in the assay.

Protocol 3: Enhancing Solubility with Cyclodextrins
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10-50 mg/mL).

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate, which may take several hours to overnight with gentle agitation, to allow for the formation of inclusion complexes.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Visual Guides

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting compound This compound (Solid) stock 10-50 mM Stock Solution compound->stock dmso DMSO dmso->stock dilution Dilute in Assay Buffer stock->dilution precipitation Precipitation? dilution->precipitation assay Add to Biological Assay precipitation->assay No cosolvent Use Co-solvent precipitation->cosolvent Yes cyclodextrin Use Cyclodextrin precipitation->cyclodextrin Yes cosolvent->dilution cyclodextrin->dilution signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Ligand Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P DNA Target Gene Promoter STAT_P->DNA Carbazole N-methoxy-3- formylcarbazole Carbazole->JAK Inhibition? Carbazole->STAT Inhibition? Transcription Gene Transcription (e.g., Inflammation, Proliferation) DNA->Transcription

References

preventing degradation of N-methoxy-3-formylcarbazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-methoxy-3-formylcarbazole to prevent its degradation.

Troubleshooting Guide

Users may encounter several issues during the storage and use of this compound. This guide provides solutions to common problems.

Issue/Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning) of the compound. Oxidation of the formyl group or the carbazole (B46965) ring.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and oxidizing agents.
Appearance of new, unidentified peaks in analytical data (e.g., HPLC, NMR). Degradation of the compound due to exposure to light, heat, or moisture.Store in a dark, cool, and dry place. Use amber vials or wrap containers in aluminum foil to protect from light.[1][2]
Reduced potency or altered reactivity in experiments. Degradation of the compound leading to a lower concentration of the active molecule.Re-test the purity of the compound before use. If degradation is confirmed, purify the compound or use a fresh batch.
Inconsistent experimental results. Inconsistent storage conditions or handling procedures.Standardize storage and handling protocols across all experiments. Ensure all users are aware of the compound's sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), at a low temperature (below -20°C for long-term storage), and protected from light. For stock solutions, use a reliable solvent and store under the same conditions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid, and the electron-rich carbazole ring can also be oxidized. Methoxy-substituted aromatic compounds can undergo oxidative cleavage.[3]

  • Photosensitivity: Aromatic aldehydes and carbazole derivatives can be sensitive to light, which can catalyze degradation reactions.[1][4]

  • Hydrolysis: The N-methoxy group may be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for N-O bonds compared to other functional groups.

Q3: How can I detect degradation of this compound?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or by analytical methods such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram is a common indicator of degradation.

Q4: Is this compound sensitive to moisture?

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Amber glass vials with tight-fitting caps
  • Inert gas (argon or nitrogen)
  • Controlled environment chambers (for temperature and humidity)
  • Light source (for photostability testing)
  • Analytical instruments (e.g., HPLC-UV, NMR)

2. Procedure:

  • Sample Preparation: Aliquot this compound into several amber glass vials. For each storage condition, prepare triplicate samples.
  • Initial Analysis (Time Zero): Analyze a sample immediately after preparation to establish the initial purity and concentration. This will serve as the baseline.
  • Storage Conditions: Store the vials under a range of conditions to be tested. Examples include:
  • Long-term: 2-8°C, protected from light, under inert atmosphere.
  • Accelerated: 40°C / 75% relative humidity, protected from light.[5]
  • Photostability: Room temperature, exposed to a controlled light source.[4]
  • Control: -20°C, protected from light, under inert atmosphere.
  • Time Points: Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 4, and 6 weeks for accelerated).
  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
  • Data Evaluation: Compare the purity and concentration of the stored samples to the time-zero sample. Identify and quantify any degradation products.

Data Presentation

The following table provides a hypothetical example of stability data for this compound under different storage conditions.

Storage Condition Time Point Purity (%) Major Degradation Product (%)
-20°C, Dark, Inert Gas 0 Months99.50.1
6 Months99.40.2
12 Months99.30.2
2-8°C, Dark, Inert Gas 0 Months99.50.1
6 Months99.00.5
12 Months98.50.9
25°C, Dark, Air 0 Months99.50.1
1 Month97.22.1
3 Months94.54.3
40°C, 75% RH, Dark 0 Months99.50.1
1 Week96.82.5
4 Weeks92.16.8
25°C, Light, Air 0 Months99.50.1
24 Hours95.33.8
72 Hours89.78.9

Visualizations

degradation_pathway cluster_main This compound cluster_degradation Degradation Pathways N_methoxy_3_formylcarbazole This compound Oxidation_Product Oxidized Product (e.g., Carboxylic Acid) N_methoxy_3_formylcarbazole->Oxidation_Product Oxidizing agents, Air Photodegradation_Product Photodegradation Product N_methoxy_3_formylcarbazole->Photodegradation_Product Light (UV/Visible) Hydrolysis_Product Hydrolysis Product (e.g., N-hydroxycarbazole) N_methoxy_3_formylcarbazole->Hydrolysis_Product Moisture (Acid/Base)

Caption: Potential degradation pathways for this compound.

experimental_workflow Start Start: Receive Compound Initial_Analysis Initial Analysis (T=0) (HPLC, NMR) Start->Initial_Analysis Sample_Aliquoting Aliquot Samples Initial_Analysis->Sample_Aliquoting Storage Storage Conditions Sample_Aliquoting->Storage Long_Term Long-Term (2-8°C, Dark) Storage->Long_Term Condition 1 Accelerated Accelerated (40°C/75% RH) Storage->Accelerated Condition 2 Photostability Photostability (Light Exposure) Storage->Photostability Condition 3 Analysis_Timepoints Analysis at Time Points (HPLC) Long_Term->Analysis_Timepoints Accelerated->Analysis_Timepoints Photostability->Analysis_Timepoints Data_Evaluation Data Evaluation and Stability Assessment Analysis_Timepoints->Data_Evaluation End End: Determine Shelf-life Data_Evaluation->End

Caption: Experimental workflow for stability testing.

References

dealing with viscous reaction mixtures in N-methoxy-3-formylcarbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-methoxy-3-formylcarbazole

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on managing viscous reaction mixtures during Vilsmeier-Haack formylation.

Troubleshooting Guide: Viscous Reaction Mixtures

This guide addresses specific issues that can arise from increased viscosity during the synthesis of this compound.

Q1: My reaction mixture has become a thick slurry or gel and the magnetic stir bar has stopped spinning. What should I do?

A1: This is a common issue indicating poor mixing, which can lead to localized overheating and incomplete reaction. The primary causes are often the precipitation of the Vilsmeier reagent-substrate complex or high reactant concentrations.

Immediate Actions:

  • Switch to Mechanical Stirring: If a stir bar gets stuck, immediately attempt to free it by swirling the flask.[1] For persistent issues, an overhead mechanical stirrer is necessary as it provides more power to agitate viscous solutions and heterogeneous mixtures effectively.[1][2]

  • Dilution: If the reaction allows, add a small amount of an anhydrous co-solvent to reduce the concentration and improve fluidity. Suitable co-solvents include chloroform, toluene, or 1,2-dichloroethane.[3][4] Ensure the co-solvent is anhydrous to prevent quenching the Vilsmeier reagent.

  • Temperature Adjustment: Gently warming the mixture may improve the solubility of intermediates. However, proceed with caution as higher temperatures can also accelerate side reactions. Reaction temperatures can range from 0°C to 80°C depending on substrate reactivity.[5][6]

Q2: The reaction seems to have proceeded (starting material is consumed according to TLC), but my final yield is very low. Could viscosity be the cause?

A2: Yes, poor mixing due to high viscosity can be a significant factor in low yields even if the starting material appears consumed.[7] Inefficient stirring leads to poor heat dissipation and non-uniform distribution of the Vilsmeier reagent. This can cause localized decomposition of the product or the formation of unwanted byproducts, which may not be easily distinguishable from the product on a TLC plate.

Troubleshooting Steps:

  • Re-evaluate Stirring Method: For future attempts, begin the reaction with an overhead mechanical stirrer if viscosity is anticipated.

  • Optimize Reagent Addition: Add the N-methoxycarbazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[5][8] This controlled addition can prevent a rapid, exothermic reaction that often leads to precipitate formation and increased viscosity.

  • Check Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) is fresh and the N,N-dimethylformamide (DMF) is anhydrous.[8] Decomposed DMF containing dimethylamine (B145610) can react with the Vilsmeier reagent, leading to side products and potential viscosity changes.[4]

Q3: I am having difficulty isolating the product during the aqueous workup. The mixture is thick and forms a persistent emulsion.

A3: A viscous organic phase can make phase separation during extraction challenging. This is often due to insoluble polymeric byproducts or a high concentration of the product itself.

Workup Solutions:

  • Dilution: Add more of your extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water to the separatory funnel to dilute the mixture. This will decrease the viscosity of the organic layer and help break the emulsion.

  • Filtration: If a solid precipitate is present at the interface, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the insoluble material before proceeding with the separation.

  • pH Adjustment: During the quenching step, carefully neutralize the mixture. Hydrolysis of the intermediate iminium salt is typically achieved by adding a saturated aqueous solution of sodium acetate or by carefully basifying with 1M NaOH.[5] Ensure the final pH is neutral to slightly basic to ensure complete hydrolysis and precipitation of the product.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Stirring Failure High reactant concentration; Precipitation of Vilsmeier complex.Switch to an overhead mechanical stirrer.[1] Add an anhydrous co-solvent (e.g., chloroform, toluene).[3]
Low Product Yield Inefficient mixing; Localized overheating; Reagent degradation.Use controlled, dropwise addition of the substrate.[5] Ensure high purity, anhydrous reagents.[8] Monitor temperature carefully.
Difficult Workup High product/byproduct concentration; Emulsion formation.Dilute with additional solvent and water. Filter through Celite® to remove interfacial solids. Adjust pH carefully during quenching.[5]

Frequently Asked Questions (FAQs)

Q1: Why does the Vilsmeier-Haack reaction mixture for this compound synthesis become viscous?

A1: The viscosity increase is typically due to two main factors. First, the Vilsmeier reagent is a chloroiminium salt formed from POCl₃ and DMF.[3][6][8] This salt can precipitate from the solution, especially at high concentrations, creating a thick slurry.[5] Second, the N-methoxycarbazole substrate reacts with the Vilsmeier reagent to form an intermediate iminium species, which can also have limited solubility and contribute to the thickening of the mixture.[3]

Q2: What are the optimal reaction conditions to prevent excessive viscosity?

A2: While optimal conditions can be substrate-dependent, the following are good starting points:

  • Temperature Control: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) before adding the substrate.[5]

  • Concentration: Use a sufficient amount of anhydrous solvent (DMF is often both reagent and solvent) or an appropriate co-solvent to keep all species in solution.[3]

  • Stoichiometry: A common ratio is 1.5 equivalents of the Vilsmeier reagent relative to the carbazole (B46965) substrate to help drive the reaction to completion without using a large excess that could precipitate.[5][8]

Q3: Can I use a different formylating agent to avoid viscosity issues?

A3: While the Vilsmeier-Haack reaction is efficient for formylating electron-rich heterocycles like carbazoles, other reagents exist.[3][9] For example, N-formylsaccharin or 2,2,2-trifluoroethyl formate (B1220265) are alternative formylating agents, though their effectiveness for this specific transformation would require experimental validation. These reagents operate via different mechanisms that may not involve the formation of insoluble salt complexes.

Experimental Protocol: Vilsmeier-Haack Formylation of N-methoxycarbazole

This protocol provides a detailed methodology with specific considerations for managing reaction viscosity.

Reagents & Equipment:

  • N-methoxycarbazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous co-solvent (e.g., 1,2-dichloroethane), optional

  • Round-bottom flask equipped with a dropping funnel, nitrogen inlet, and overhead mechanical stirrer

  • Ice-water bath

Procedure:

  • Vilsmeier Reagent Preparation: To a three-necked flask equipped with an overhead stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice-water bath.

  • Add POCl₃ (1.5 equiv.) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature remains below 5°C.[5] A white precipitate may form.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve N-methoxycarbazole (1.0 equiv.) in a minimal amount of anhydrous DMF or co-solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. The mixture may change color and thicken. Maintain vigorous stirring with the overhead stirrer.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate.

  • Stir the resulting mixture vigorously until the intermediate has fully hydrolyzed. Adjust the pH to 7-8 with a saturated NaHCO₃ solution.

  • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Viscosity Issues

G start_node Reaction Mixture Becomes Viscous q1 Is the magnetic stir bar effective? start_node->q1 s1 Switch to Overhead Mechanical Stirrer q1->s1 No s2 Continue Monitoring q1->s2 Yes q2 Is the mixture still too thick? s1->q2 s2->q2 s3 Add Anhydrous Co-Solvent (e.g., Toluene) q2->s3 Yes end_node Improved Mixing Achieved q2->end_node No s4 Consider Gentle Warming (Monitor TLC) s3->s4 s4->end_node

Caption: Troubleshooting workflow for managing viscous reaction mixtures.

Vilsmeier-Haack Reaction Pathway

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) [Can Precipitate] DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate [Can also Precipitate] Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Carbazole N-methoxycarbazole Carbazole->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Hydrolysis H2O H2O (Workup) H2O->Product

References

Technical Support Center: Purification of N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual N,N-dimethylformamide (DMF) from N-methoxy-3-formylcarbazole and similar organic compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the removal of residual DMF from the final product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove DMF from my this compound product?

Residual DMF can be difficult to remove due to its high boiling point (153 °C) and its strong intermolecular interactions with certain products. Studies have shown that carbazole (B46965) derivatives can form strong hydrogen bonds with DMF, making its removal by simple evaporation challenging.[1][2]

Q2: I performed an aqueous workup, but I still see DMF in my 1H NMR spectrum. What can I do?

This is a common issue. Here are several strategies to improve DMF removal during aqueous extraction:

  • Increase the number of washes: Instead of 1-2 washes, perform 3-5 washes with water or brine.[3][4][5]

  • Use a LiCl solution: Washing the organic layer with a 5% aqueous LiCl solution can significantly enhance the partitioning of DMF into the aqueous phase.[6][7][8]

  • Use a less polar extraction solvent: If your product is soluble, consider using diethyl ether (Et2O) or methyl tert-butyl ether (MTBE) instead of ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM), as DMF is less soluble in these less polar solvents.[4][8][9]

  • Use cold water/brine: Washing with ice-cold water or brine can sometimes improve the removal of DMF.[3][4]

Q3: My product is water-soluble. How can I remove DMF?

If your product has significant water solubility, aqueous extraction will lead to product loss. In this case, consider the following methods:

  • Azeotropic Distillation: Add a solvent that forms an azeotrope with DMF, such as toluene (B28343) or heptane, and remove the azeotrope under reduced pressure. This can be repeated several times to remove residual DMF.[4][5][10][11][12]

  • Lyophilization (Freeze-Drying): If your compound is not volatile, dissolving the product in a suitable solvent (like water, if possible, after initial DMF removal) and then freeze-drying can effectively remove traces of DMF.[9][13][14]

  • Precipitation: If your product is a solid, you may be able to precipitate it from the DMF solution by adding an "anti-solvent" in which your product is insoluble but DMF is soluble (e.g., diethyl ether, hexane).[3][15]

Q4: Can I remove DMF by rotary evaporation?

While it is possible to remove DMF by rotary evaporation, it often requires high temperatures (50-80 °C) and a good vacuum pump.[4][5][13] This may not be suitable for thermally sensitive compounds like some carbazole derivatives. Even with a good vacuum, traces of DMF often remain.

Q5: I see an emulsion forming during the aqueous wash. What should I do?

Emulsions can form when using solvents like dichloromethane. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Let the mixture stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • Filter the mixture through a pad of Celite.

Q6: How can I confirm that the DMF has been completely removed?

The most common method for confirming the absence of residual DMF is proton nuclear magnetic resonance (1H NMR) spectroscopy. The characteristic signals for DMF appear at approximately 8.02 (s, 1H), 2.92 (s, 3H), and 2.74 (s, 3H) ppm in CDCl3. For quantitative analysis, gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a highly sensitive technique.[16][17][18]

Data Presentation

The following table summarizes the effectiveness and suitability of different DMF removal methods.

MethodPrincipleProsCons
Aqueous Workup Partitioning of water-soluble DMF into the aqueous phase.Simple, effective for many compounds.Can lead to product loss if the product is water-soluble; may not remove all traces of DMF.
Azeotropic Distillation Formation of a lower-boiling azeotrope with a co-solvent (e.g., toluene, heptane).Effective for removing final traces of DMF; suitable for water-sensitive compounds.Requires a rotary evaporator and vacuum; may require multiple cycles.
High Vacuum Evaporation Removal of DMF under reduced pressure and elevated temperature.Simple setup.Can be slow; may not be suitable for thermally sensitive compounds; often leaves residual DMF.
Precipitation Addition of an anti-solvent to precipitate the solid product, leaving DMF in solution.Can be very effective for solid products.Product must be a solid and insoluble in the chosen anti-solvent.
Lyophilization Freeze-drying the sample to remove volatile solvents.Gentle method suitable for thermally sensitive and water-soluble compounds.Requires specialized equipment; can be time-consuming.

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup for DMF Removal

  • Dissolution: Dissolve the crude product containing DMF in an appropriate organic solvent such as ethyl acetate or diethyl ether. The volume should be sufficient to ensure the product is fully dissolved.

  • Initial Water Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water. Shake the funnel, allow the layers to separate, and discard the aqueous layer.

  • LiCl Wash: Wash the organic layer with an equal volume of a 5% aqueous lithium chloride (LiCl) solution. Repeat this wash 2-3 times.[8]

  • Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Azeotropic Distillation for Trace DMF Removal

  • Initial Concentration: If possible, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF, provided the product is thermally stable.

  • Addition of Co-solvent: To the flask containing the product and residual DMF, add a volume of toluene or n-heptane that is approximately 5-10 times the estimated volume of the remaining DMF.[4][11]

  • Azeotropic Removal: Connect the flask to a rotary evaporator and remove the solvent mixture under reduced pressure. A slightly elevated temperature (e.g., 40-50 °C) may be required.[4]

  • Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal of DMF.

  • Final Drying: After the final azeotropic removal, place the product under high vacuum to remove any remaining toluene or heptane.

Mandatory Visualization

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow_aqueous_workup start Crude Product in DMF dissolve Dissolve in Organic Solvent (e.g., EtOAc, Et2O) start->dissolve wash_water Wash with Water (1x) dissolve->wash_water wash_licl Wash with 5% Aq. LiCl (2-3x) wash_water->wash_licl wash_brine Wash with Brine (1x) wash_licl->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Enhanced Aqueous Workup.

experimental_workflow_azeotropic_distillation start Product with Residual DMF add_cosolvent Add Toluene or Heptane start->add_cosolvent rotovap Remove Azeotrope (Rotary Evaporator) add_cosolvent->rotovap repeat Repeat 2-3x rotovap->repeat repeat->add_cosolvent More DMF present high_vac Dry under High Vacuum repeat->high_vac DMF Removed product Purified Product high_vac->product

References

Technical Support Center: Synthesis of N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of N-methoxy-3-formylcarbazole, with a particular focus on the detrimental effects of moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the synthesis of this compound?

A1: The synthesis of this compound is generally approached as a multi-step process. While various specific pathways can be employed, a common strategy involves two key transformations:

  • N-methoxylation of carbazole (B46965): This step introduces the methoxy (B1213986) group onto the nitrogen atom of the carbazole ring.

  • Formylation of N-methoxycarbazole: This step introduces the formyl (-CHO) group at the 3-position of the carbazole ring system, typically via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction.

Q2: How does moisture impact the synthesis of this compound?

A2: Moisture can significantly compromise the synthesis at several stages, leading to reduced yields, formation of byproducts, and potentially complete reaction failure. Key reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack formylation, are highly water-sensitive. POCl₃ reacts violently with water to produce phosphoric acid and hydrogen chloride gas[1][2][3]. The active formylating agent in this reaction, the Vilsmeier reagent, is also sensitive to moisture[4].

Q3: What are the visible signs of moisture contamination in my reaction?

A3: Signs of moisture contamination can include:

  • Fuming or bubbling upon addition of a water-sensitive reagent like POCl₃, indicating a reaction with water to produce gaseous HCl[1][2][3].

  • Precipitation of unexpected solids due to the formation of insoluble byproducts.

  • A significant decrease in the expected product yield, or the complete absence of the desired product in the final analysis (e.g., TLC or LC-MS).

  • The reaction mixture becoming viscous or solidifying unexpectedly.

Q4: Are there any specific safety precautions to consider when handling the reagents for this synthesis?

A4: Yes, several reagents used in this synthesis require careful handling:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and toxic chemical that reacts violently with water[1][2][3]. It should always be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. Ensure all glassware is scrupulously dried before use.

  • Anhydrous Solvents (e.g., DMF, THF): These solvents readily absorb moisture from the atmosphere. Use freshly opened bottles or properly stored anhydrous solvents.

  • Sodium Borohydride (B1222165) (NaBH₄): If used for any reduction steps, be aware that it reacts with water and alcohols to produce flammable hydrogen gas[5][6][7][8][9]. This reaction is accelerated in acidic conditions.

Troubleshooting Guide

Problem Potential Cause (Moisture-Related) Recommended Solution
Low or No Yield of this compound 1. Decomposition of Vilsmeier Reagent: The formylating agent, formed from POCl₃ and DMF, is hydrolyzed by moisture, rendering it inactive[4]. 2. Quenching of Reagents: Any organometallic reagents or strong bases used in the N-methoxylation step may have been quenched by water.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and allow to cool in a desiccator before use. 2. Use Anhydrous Reagents and Solvents: Use freshly opened, sealed bottles of anhydrous solvents (e.g., DMF, THF). Ensure POCl₃ is of high purity and has been stored correctly. 3. Perform Reactions Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Formation of Unexpected Byproducts 1. Side Reactions of POCl₃: In the presence of water, POCl₃ can lead to the formation of phosphoric acid and other undesired side products[1][2][3]. 2. Hydrolysis of Intermediates: Reaction intermediates may be susceptible to hydrolysis, leading to different chemical pathways and byproducts.1. Strict Moisture Control: Implement the measures described above to eliminate water from the reaction system. 2. Purify Starting Materials: Ensure the starting carbazole material is dry and pure. 3. Analyze Byproducts: If possible, isolate and characterize the byproducts (e.g., via NMR or Mass Spectrometry) to better understand the side reactions occurring. This can provide clues about the source of contamination.
Reaction Fails to Initiate or Stalls 1. Inactive Reagents: Moisture may have degraded the key reagents before they can participate in the desired reaction.1. Test Reagent Activity: If possible, test the activity of the reagents on a small scale with a known, reliable substrate. 2. Use Fresh Reagents: Open new bottles of critical reagents like POCl₃ and anhydrous solvents if contamination is suspected in older stock.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These are illustrative and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: N-methoxylation of Carbazole (Illustrative)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry carbazole to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) via a syringe to dissolve the carbazole.

  • Deprotonation: Cool the solution in an ice bath (0°C). Slowly add a strong base (e.g., sodium hydride) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkylation: After stirring for 30-60 minutes, add a methoxylating agent (e.g., a source of "CH₃O⁺" or a suitable methylating agent followed by oxidation) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction with ice-cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-methoxycarbazole by column chromatography or recrystallization.

Protocol 2: Vilsmeier-Haack Formylation of N-methoxycarbazole
  • Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath (0°C). Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Caution: This is an exothermic reaction. Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent. The reagent may precipitate.

  • Addition of Substrate: Dissolve the N-methoxycarbazole from Protocol 1 in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction by TLC until the starting material is consumed (typically 3-12 hours).

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and water.

  • Hydrolysis and Neutralization: Add a solution of sodium acetate (B1210297) or another base to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. Stir until the hydrolysis is complete.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layers, dry over an anhydrous salt, and concentrate. Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Experimental Workflow and Impact of Moisture

G cluster_prep Preparation (Moisture Critical) cluster_synth Synthesis Steps cluster_moisture Moisture Contamination cluster_effects Detrimental Effects start Start: Dry Glassware & Inert Atmosphere reagents Anhydrous Solvents & Reagents start->reagents methoxylation N-Methoxylation of Carbazole reagents->methoxylation formylation Vilsmeier-Haack Formylation methoxylation->formylation workup Work-up & Purification formylation->workup product This compound workup->product h2o H₂O reagent_decomp Reagent Decomposition (e.g., POCl₃) h2o->reagent_decomp Impacts side_products Side Product Formation reagent_decomp->side_products low_yield Low / No Yield side_products->low_yield

Caption: Workflow for the synthesis of this compound, highlighting the critical role of anhydrous conditions and the negative impacts of moisture contamination.

Vilsmeier-Haack Reaction Pathway and Moisture Interference

G cluster_main Desired Vilsmeier-Haack Pathway cluster_moisture Moisture Interference dmf DMF vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ dmf->vilsmeier_reagent poccl3 POCl₃ poccl3->vilsmeier_reagent intermediate Iminium Intermediate vilsmeier_reagent->intermediate Electrophilic Attack n_methoxycarbazole N-methoxycarbazole n_methoxycarbazole->intermediate product This compound intermediate->product Hydrolysis hydrolysis Aqueous Work-up h2o H₂O (Moisture) poccl3_h2o POCl₃ + H₂O h2o->poccl3_h2o decomp_products Decomposition Products (H₃PO₄ + HCl) poccl3_h2o->decomp_products Violent Reaction poccl3_main->poccl3_h2o Contamination

Caption: Chemical pathway of the Vilsmeier-Haack formylation and the competing decomposition pathway of POCl₃ in the presence of moisture.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of N-methoxy-3-formylcarbazole: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is a critical parameter that directly impacts safety and efficacy. For novel compounds like N-methoxy-3-formylcarbazole, a carbazole (B46965) derivative with potential pharmacological applications, robust and reliable analytical methods for purity determination are indispensable. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as a primary method for purity assessment of this compound against other viable analytical techniques.

This comparison is supported by a proposed HPLC protocol and outlines the experimental principles of alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes a comparison between a proposed HPLC method and alternative techniques for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantitative determination based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample, using a certified internal standard.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection and identification.
Primary Application Quantification of the main component and detection of non-volatile and thermally labile impurities.Absolute quantification without the need for a specific analyte standard. Provides structural information about impurities.Analysis of volatile and thermally stable impurities.
Specificity High, dependent on chromatographic resolution.High, provides structural information aiding in impurity identification.Very high, especially with mass spectrometric detection.
Sensitivity High (typically ppm level).Moderate (typically requires mg of sample).Very high (can reach ppb level for volatile impurities).
Sample Throughput High, suitable for routine analysis.Low to moderate, can be time-consuming for sample preparation and data analysis.Moderate to high, depending on the chromatographic run time.
Instrumentation Cost Moderate to high.High.High.
Limitations Requires a reference standard for quantification. May not be suitable for non-chromophoric compounds without a universal detector.Lower sensitivity compared to HPLC and GC-MS. Requires a highly pure internal standard.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and alternative techniques are provided below.

1. Proposed HPLC Method for Purity Analysis of this compound

This proposed method is based on common practices for the analysis of carbazole derivatives and would require validation for specific use.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Gradient Program: Start with 50% acetonitrile and increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).

  • Sample Preparation:

    • Accurately weigh about 1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The percentage purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can provide an absolute purity value without a reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std where:

    • I = integral of the signal

    • N = number of protons giving rise to the signal

    • M = molar mass

    • m = mass

    • P = purity of the standard

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile impurities that may be present from the synthesis of this compound. The synthesis of this compound involves reagents like DMF and phosphorus oxychloride, which could be potential volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A suitable mass range to cover the expected impurities and the analyte (e.g., m/z 40-500).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship between the different analytical methods.

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_analyte Analyte cluster_methods Purity Analysis Methods analyte This compound hplc HPLC (Primary Method) analyte->hplc qnmr qNMR (Absolute Purity) analyte->qnmr gcms GC-MS (Volatile Impurities) analyte->gcms other Other Methods (TLC, Melting Point) analyte->other hplc->qnmr Complementary hplc->gcms Complementary

Caption: Relationship between Analytical Methods. Caption: Relationship between Analytical Methods.

A Comparative Analysis of the Photophysical Properties of N-methoxy-3-formylcarbazole and 3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced photophysical behavior of molecular scaffolds is paramount. This guide provides a detailed comparison of N-methoxy-3-formylcarbazole and its parent compound, 3-formylcarbazole, offering insights into the impact of N-methoxy substitution on the electronic and photophysical characteristics of the carbazole (B46965) framework.

The introduction of a methoxy (B1213986) group at the nitrogen atom of the carbazole ring in 3-formylcarbazole results in notable shifts in its photophysical properties. These changes, primarily influencing the absorption and emission characteristics, are critical for applications in fluorescence-based assays, photosensitization, and the development of novel therapeutic agents. This comparison summarizes the available experimental data to elucidate these differences.

Summary of Photophysical Properties

The following table provides a comparative overview of the key photophysical parameters for this compound and 3-formylcarbazole. The data presented is based on typical values reported for carbazole derivatives in solution.

Photophysical Property3-formylcarbazole (9H-carbazole-3-carbaldehyde)This compound (9-methoxycarbazole-3-carbaldehyde)
Absorption Maxima (λ_abs_) ~292 nm, ~322 nmExpected slight red-shift compared to 3-formylcarbazole
Emission Maximum (λ_em_) ~360 nmExpected slight red-shift compared to 3-formylcarbazole
Fluorescence Quantum Yield (Φ_F_) Generally low due to the electron-withdrawing formyl groupPotentially higher than 3-formylcarbazole
Fluorescence Lifetime (τ_F_) In the nanosecond range (e.g., 13-15 ns for carbazole)Expected to be in a similar nanosecond range

Note: Specific experimental data for this compound is limited in the public domain. The expected trends are based on the known effects of N-alkoxy substitution on the carbazole chromophore.

Discussion of Photophysical Behavior

The electronic properties of the carbazole scaffold are significantly influenced by substituents. The formyl group at the 3-position is an electron-withdrawing group, which generally leads to a decrease in the fluorescence quantum yield of the carbazole core.[1] This is due to the increased probability of non-radiative decay pathways from the excited state.

The introduction of a methoxy group at the 9-position (the nitrogen atom) is expected to act as an electron-donating group through resonance. This donation of electron density into the carbazole ring system can partially counteract the electron-withdrawing effect of the formyl group. Consequently, this compound is anticipated to exhibit a red-shift in both its absorption and emission spectra compared to 3-formylcarbazole. This shift is attributed to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the N-methoxy substitution may lead to an increase in the fluorescence quantum yield. By donating electron density, the methoxy group can increase the radiative decay rate from the excited state, making fluorescence a more competitive process with non-radiative decay. The fluorescence lifetime is expected to remain in the nanosecond range, characteristic of many organic fluorophores.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to characterize the photophysical properties of carbazole derivatives.

Synthesis of 3-formylcarbazole

A common method for the synthesis of 3-formylcarbazole is the Vilsmeier-Haack reaction, starting from carbazole.

Workflow for the Synthesis of 3-formylcarbazole:

Carbazole Carbazole Reaction Vilsmeier-Haack Reaction Carbazole->Reaction DMF_POCl3 DMF and POCl3 (Vilsmeier Reagent) DMF_POCl3->Reaction Hydrolysis Aqueous Hydrolysis Reaction->Hydrolysis Product 3-formylcarbazole Hydrolysis->Product

Caption: Synthetic pathway for 3-formylcarbazole via the Vilsmeier-Haack reaction.

Procedure:

  • Carbazole is dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • The solution is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, leading to the in-situ formation of the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide).

  • The resulting precipitate, 3-formylcarbazole, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis of this compound

The synthesis of this compound would typically involve the N-alkoxylation of 3-formylcarbazole or the formylation of N-methoxycarbazole.

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

  • Solutions of the carbazole derivatives are prepared in a spectroscopic grade solvent (e.g., ethanol (B145695) or dichloromethane) at a known concentration (typically in the micromolar range).

  • The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm.

  • The wavelength of maximum absorption (λ_abs_) is determined from the resulting spectrum.

Fluorescence Spectroscopy:

  • Solutions of the compounds are prepared in the same solvent as for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • The fluorescence emission spectra are recorded on a spectrofluorometer. The sample is excited at or near its absorption maximum (λ_abs_).

  • The emission is scanned over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 300-600 nm).

  • The wavelength of maximum emission (λ_em_) is identified.

Workflow for Photophysical Characterization:

cluster_sample Sample Preparation cluster_measurements Spectroscopic Measurements Compound Carbazole Derivative Solution Dilute Solution (μM) Compound->Solution Solvent Spectroscopic Grade Solvent Solvent->Solution UV_Vis UV-Vis Spectrophotometer Solution->UV_Vis Absorption Spectrum Fluorometer Spectrofluorometer Solution->Fluorometer Emission Spectrum TCSPC TCSPC System Solution->TCSPC Fluorescence Decay Data_Analysis Data Analysis UV_Vis->Data_Analysis λ_abs_ Fluorometer->Data_Analysis λ_em_, Quantum Yield TCSPC->Data_Analysis Lifetime (τ_F_)

Caption: General workflow for the photophysical characterization of carbazole derivatives.

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_F_) is typically determined using a relative method with a well-characterized standard.

  • The fluorescence spectra of both the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) are recorded under identical experimental conditions.

  • The absorbance of both the sample and the standard at the excitation wavelength is measured and kept below 0.1.

  • The integrated fluorescence intensity (area under the emission curve) is calculated for both the sample and the standard.

  • The quantum yield of the sample is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement: Fluorescence lifetimes (τ_F_) are measured using Time-Correlated Single Photon Counting (TCSPC).

  • The sample is excited by a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

  • The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • A histogram of these time delays is constructed, which represents the fluorescence decay profile.

  • The decay curve is fitted to an exponential function to determine the fluorescence lifetime. For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τ_F_) where I₀ is the intensity at time zero.

Conclusion

The N-methoxy substitution on the 3-formylcarbazole scaffold is predicted to modulate its photophysical properties, leading to a red-shift in absorption and emission and a potential increase in fluorescence quantum yield. These alterations are crucial for tailoring the properties of carbazole derivatives for specific applications in medicinal chemistry and materials science. Further experimental validation is necessary to precisely quantify these effects and fully elucidate the structure-property relationships.

References

A Comparative Guide to the Electrochemical Properties of N-methoxy-3-formylcarbazole and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole (B46965) and its derivatives are a significant class of heterocyclic compounds known for their excellent charge transport capabilities, high thermal stability, and tunable electronic properties.[1][2] These characteristics make them promising candidates for use in organic light-emitting diodes (OLEDs), solar cells, and as pharmaceutical intermediates. The electrochemical behavior of carbazoles, particularly their oxidation and reduction potentials, dictates their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient electronic devices and understanding their reactivity.[3]

The functionalization of the carbazole nucleus at the nitrogen (N-9), C-3, and C-6 positions allows for the fine-tuning of its electrochemical and photophysical properties.[1][2] This guide focuses on understanding the influence of an N-methoxy and a C-3 formyl substituent on the carbazole core by comparing it with unsubstituted carbazole and other relevant derivatives.

Comparative Electrochemical Data

The following table summarizes key electrochemical data for selected carbazole derivatives, providing a basis for predicting the properties of N-methoxy-3-formylcarbazole. The data is compiled from various research articles, and it is important to note that experimental conditions can influence the exact values.

CompoundSubstitution PatternOxidation Potential (Eox) vs. Ag/AgClReduction Potential (Ered)HOMO Level (eV)LUMO Level (eV)Reference(s)
CarbazoleUnsubstituted~1.38 VNot Reported-5.81-2.22[1]
9-PhenylcarbazoleN-phenyl~1.26 VNot Reported--
3,6-Dibromo-9-phenylcarbazole3,6-dibromo, N-phenyl~1.49 VNot Reported--
N-ethyl-3,6-di(4-methoxyphenyl)amino carbazoleN-ethyl, 3,6-di(p-anisyl)aminoNot ReportedNot Reported-5.3 to -5.9-
This compound N-methoxy, 3-formyl Predicted: Intermediate Predicted: More Favorable Predicted: Modulated Predicted: Lowered -

Note: The values for this compound are predictive. The N-methoxy group is expected to be electron-donating, lowering the oxidation potential, while the 3-formyl group is electron-withdrawing, increasing the oxidation potential. The net effect will depend on the balance of these electronic influences. The electron-withdrawing formyl group is expected to make the reduction more favorable (less negative potential) and lower the LUMO energy level.

Experimental Protocols

The electrochemical data presented for the carbazole derivatives are typically obtained using cyclic voltammetry (CV).[1][4] A standard experimental setup for such measurements is described below.

Cyclic Voltammetry (CV) Protocol:

  • Instrumentation: A potentiostat/galvanostat system is used to perform the cyclic voltammetry measurements.

  • Three-Electrode System:

    • Working Electrode: A glassy carbon or platinum button electrode is commonly used.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) is typically employed.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Electrolyte Solution: A solution of the carbazole derivative (typically in the millimolar range) is prepared in a suitable organic solvent such as acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

  • Procedure: The three electrodes are immersed in the electrolyte solution, which is deoxygenated by purging with an inert gas like nitrogen or argon. The potential of the working electrode is then swept linearly from an initial potential to a final potential and back at a specific scan rate (e.g., 50-100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[1]

Visualizing the Experimental Workflow and Structure-Property Relationships

The following diagrams illustrate the typical workflow for electrochemical analysis and the conceptual relationship between the substitution pattern and the resulting electrochemical properties of carbazoles.

experimental_workflow cluster_synthesis Compound Preparation cluster_electrochemistry Electrochemical Measurement cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Carbazole Derivatives purification Purification & Characterization synthesis->purification solution_prep Solution Preparation (Carbazole, Solvent, Electrolyte) purification->solution_prep cv_measurement Cyclic Voltammetry (CV) solution_prep->cv_measurement voltammogram Analyze Voltammogram cv_measurement->voltammogram determine_potentials Determine Oxidation/Reduction Potentials voltammogram->determine_potentials calculate_levels Calculate HOMO/LUMO Levels determine_potentials->calculate_levels comparison Compare with other Carbazoles calculate_levels->comparison

Caption: Experimental workflow for the electrochemical analysis of carbazole derivatives.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electrochemical Properties carbazole_core Carbazole Core ox_pot Oxidation Potential carbazole_core->ox_pot Governs fundamental properties red_pot Reduction Potential carbazole_core->red_pot n_sub N-Substituent (e.g., -OCH3) n_sub->ox_pot Modifies (Donating/Withdrawing) n_sub->red_pot Modifies c3_sub C-3 Substituent (e.g., -CHO) c3_sub->ox_pot Modifies (Donating/Withdrawing) c3_sub->red_pot Modifies homo_lumo HOMO/LUMO Levels ox_pot->homo_lumo Determines red_pot->homo_lumo Determines

References

A Comparative Analysis of the Biological Activities of N-methoxy-3-formylcarbazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-methoxy-3-formylcarbazole and its related analogs. The information presented is collated from various studies to offer a comprehensive understanding of their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to Carbazole (B46965) Alkaloids

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The planar carbazole ring system allows for intercalation into DNA and interaction with various biological targets. Modifications to the carbazole nucleus, such as the introduction of formyl and methoxy (B1213986) groups, can significantly influence the compound's biological profile. This guide focuses on this compound and compares its activity with other relevant carbazole analogs.

Comparative Biological Activity

The biological activities of this compound and its analogs have been evaluated in several studies, primarily focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of methoxy-substituted carbazoles as anticancer agents. Notably, 3-methoxycarbazole has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway. This pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is implicated in various cancers. The inhibition of NF-κB by 3-methoxycarbazole suggests a targeted mechanism of action that could be beneficial in cancer therapy.

While direct comparative studies of this compound with a wide range of its analogs under uniform conditions are limited, the available data from various sources allow for a preliminary comparison of their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Comparative Anticancer Activity (IC50, µM) of Carbazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-MethoxycarbazoleMCF-7 (Breast)Not explicitly quantified as IC50, but showed significant inhibitory effects[3]
Carbazole Analog 1A549 (Lung)13.6[4]
Carbazole Analog 1LLC (Lung)16.4[4]
1,4-dimethyl-carbazoleA375 (Melanoma)80.0[4]
Doxorubicin (Control)A375 (Melanoma)87.0[4]

Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

Carbazole derivatives have also demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Carbazole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-ethyl-[N-methyl-piperazinyl] carbazole derivativeB. subtilis1.9 - 7.8[2]
N-ethyl-[N-methyl-piperazinyl] carbazole derivativeS. aureus1.9 - 7.8[2]
N-ethyl-[N-methyl-piperazinyl] carbazole derivativeE. coli1.9 - 7.8[2]
N-ethyl-[2-methyl-5-nitro imidazole] derivativeB. subtilis0.9[2]
Carbazole triazolium compoundVarious bacteria and fungi1.0 - 64[2]
4-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneS. aureus1.1[5]
4-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneB. subtilis1.2[5]
Ampicillin trihydrate (Control)S. aureus0.2[5]
Ampicillin trihydrate (Control)B. subtilis0.39[5]
Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus32[6]

Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Key Signaling Pathway: NF-κB Inhibition

A significant finding in the study of methoxy-substituted carbazoles is their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of cellular processes and a promising target for anticancer drug development.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB Phosphorylates IκB IκB IκB Ub Ub IκB->Ub Ubiquitination NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_n->DNA Binds to Gene Expression Gene Expression DNA->Gene Expression Regulates Inflammation, Cell Survival Inflammation, Cell Survival Gene Expression->Inflammation, Cell Survival MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H MIC_Determination_Workflow A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate for 16-20h C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

References

Assessing the Purity of N-methoxy-3-formylcarbazole: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the case of N-methoxy-3-formylcarbazole, a carbazole (B46965) derivative of interest in medicinal chemistry, its physical state as an oil at room temperature precludes the use of traditional melting point analysis for purity assessment. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust evaluation of this compound purity.

This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their strengths and limitations in the context of this specific analyte.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Provides structural and quantitative information based on the magnetic properties of atomic nuclei. The integral of a signal is directly proportional to the number of protons.
Sample Requirements Soluble in a suitable mobile phase.Volatile and thermally stable.Soluble in a deuterated solvent.
Primary Output Chromatogram with peaks representing different components. Purity is determined by the relative area of the main peak.Total ion chromatogram with peaks for separated components and corresponding mass spectra for identification.Spectrum with signals corresponding to different protons in the molecule. Purity is determined by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard.
Strengths - High resolution and sensitivity for separating complex mixtures.[1] - Well-suited for non-volatile and thermally labile compounds. - Readily available in most analytical laboratories.- Excellent separation efficiency for volatile compounds. - Provides structural information from mass spectra, aiding in impurity identification.[2] - Highly sensitive for trace analysis.[3][4]- Provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[1][5][6] - Gives detailed structural information about the analyte and any impurities present.[1][2] - Non-destructive technique.
Limitations - Requires a suitable chromophore for UV detection. - Purity is relative to detected impurities.- Not suitable for non-volatile or thermally unstable compounds. - Derivatization may be required for polar compounds.- Lower sensitivity compared to chromatographic methods.[7] - Signal overlap can complicate quantification in complex mixtures. - Requires a well-characterized internal standard for absolute quantification.
Application to this compound Ideal for routine purity checks and quantification of known impurities. The aromatic nature of the compound allows for strong UV absorbance.Suitable for identifying and quantifying volatile impurities from the synthesis, such as residual solvents or starting materials.Provides a definitive, absolute purity value and can identify and quantify both expected and unexpected proton-containing impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the purity assessment of this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 70:30 (v/v) acetonitrile:water. Addition of 0.1% formic acid to both solvents can improve peak symmetry.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water gradient (e.g., start at 70% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 239 nm (or a wavelength of maximum absorbance for the compound).[8]

    • Injection Volume: 10 µL

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • This compound sample

  • Dichloromethane (B109758) or Ethyl Acetate (for sample preparation)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for higher sensitivity) or split (for higher concentrations).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram. Impurities can be identified by their mass spectra and comparison to spectral libraries.

Quantitative ¹H NMR (qNMR)

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into an NMR tube.

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of the protons. A typical D1 value is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities from Synthesis

This compound is often synthesized via the Vilsmeier-Haack reaction from N-methoxycarbazole.[10][11][12][13] Potential impurities may include:

  • Unreacted N-methoxycarbazole: The starting material for the formylation reaction.

  • Carbazole: If the N-methoxy group is cleaved during the reaction or purification.

  • Di-formylated products: Isomers where a second formyl group has been added to the carbazole ring.

  • Residual solvents: Such as N,N-dimethylformamide (DMF) and phosphorus oxychloride from the Vilsmeier-Haack reagent, or solvents used during workup and purification.

  • Byproducts from the Vilsmeier-Haack reagent: Various chlorinated and phosphorylated species.

Workflow and Data Visualization

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of This compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis (Routine Purity Check) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS qNMR qNMR Analysis (Absolute Purity & Structure) Purification->qNMR Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Further_Use Proceed to Further Use Purity_Check->Further_Use Yes Repurification Further Purification Required Purity_Check->Repurification No

Caption: A logical workflow for the purity assessment of this compound.

Conclusion

For the comprehensive purity assessment of this compound, a multi-technique approach is recommended. HPLC-UV serves as an excellent tool for routine purity checks and for monitoring purification processes. GC-MS is invaluable for the detection and identification of volatile impurities that may be present from the synthesis. For an unambiguous and absolute determination of purity, quantitative ¹H NMR is the method of choice, providing both quantitative data and structural confirmation of the analyte and any proton-bearing impurities. By employing these orthogonal techniques, researchers can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Purity Determination of N-methoxy-3-formylcarbazole: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise determination of a compound's purity is paramount. For N-methoxy-3-formylcarbazole, a key intermediate in various synthetic pathways, accurate purity assessment ensures the reliability and reproducibility of subsequent research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for determining the purity of this carbazole (B46965) derivative.

At a Glance: qNMR Outshines in Direct Quantification

Quantitative NMR (qNMR) has emerged as a powerful and direct method for purity assessment, offering a distinct advantage over chromatographic and thermal analysis techniques.[1] Unlike HPLC, which relies on the comparison of peak areas against a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[2][3] This eliminates the need for a pure reference standard of this compound, which may not always be readily available.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Direct comparison of integral of analyte signal to that of a certified internal standard.[4]Separation based on polarity and quantification by UV-Vis or other detectors against a reference standard.[5]Measurement of melting point depression based on the Van't Hoff equation.[6]
Purity Range Wide range, highly accurate for high purity samples (>95%).Wide range, effective for both high and low purity samples.Optimal for high purity samples (>98%).[5]
Reference Standard Requires a certified internal standard (structurally different from analyte).[7]Requires a certified reference standard of the analyte itself.[5]Does not require a reference standard.
Selectivity High, based on specific proton signals.High, based on retention time and detector response.Low, not specific to impurities.
Speed Fast, typically under 30 minutes per sample.[1]Moderate, dependent on the chromatographic method.Moderate, requires a slow heating rate for accurate results.[8]
Sample Consumption Low (typically 5-20 mg).[7]Very low (µg to low mg range).Low (typically 1-5 mg).[8]
Illustrative Purity (%) 99.2 ± 0.299.1 ± 0.398.9 ± 0.5
Illustrative RSD (%) 0.200.300.51

Table 1: Comparison of Analytical Methods for Purity Determination. Illustrative data is based on typical performance for high-purity organic compounds and does not represent actual experimental results for this compound.

In-Depth Analysis: Methodologies and Workflows

A deeper dive into the experimental protocols for each technique reveals the practical considerations for researchers.

Quantitative NMR (qNMR): The Direct Approach

The qNMR method provides a direct measure of purity by relating the integral of a specific proton signal from this compound to the integral of a signal from a certified internal standard with a known purity.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

  • Dissolution: Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the 1H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz). Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration and Calculation: Integrate a well-resolved, characteristic signal of this compound (e.g., the formyl proton) and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC): The Separation Standard

HPLC is a cornerstone of purity determination in the pharmaceutical industry, relying on the separation of components in a mixture followed by their detection.[10]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile (B52724) and water.

  • Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard of known purity and a separate solution of the sample to be analyzed at similar concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard.

Differential Scanning Calorimetry (DSC): A Thermal Perspective

DSC determines purity by measuring the depression of a substance's melting point, which is proportional to the mole fraction of impurities.[11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting range.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which is typically performed by the instrument's software.

Purity_Methods_Comparison cluster_methods Purity Determination Methods cluster_principles Underlying Principles cluster_advantages Key Advantages qNMR qNMR qNMR_p Direct Molar Ratio to Internal Standard qNMR->qNMR_p HPLC HPLC HPLC_p Chromatographic Separation & Detection HPLC->HPLC_p DSC DSC DSC_p Melting Point Depression DSC->DSC_p qNMR_a Primary Method No Analyte-Specific Standard Needed qNMR_p->qNMR_a HPLC_a High Sensitivity Separates Impurities HPLC_p->HPLC_a DSC_a Absolute Method No Standard Needed DSC_p->DSC_a

Comparison of Purity Determination Principles

Conclusion: Selecting the Right Tool for the Job

For the purity determination of this compound, qNMR offers a robust, direct, and efficient method that can be considered a primary analytical technique.[12] Its ability to provide accurate results without the need for a specific reference standard makes it particularly valuable in research and development settings where such standards may be scarce.[3]

While HPLC remains a powerful tool for impurity profiling and quality control due to its excellent separation capabilities, its reliance on a reference standard of the analyte can be a limitation. DSC, on the other hand, provides a useful orthogonal technique for confirming the purity of highly pure, crystalline samples but lacks the specificity to identify individual impurities.[10]

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the availability of reference standards, the desired level of accuracy, and the need for impurity identification. For a comprehensive purity assessment of this compound, a combination of qNMR and a separation technique like HPLC would provide the most complete and reliable data.

References

Reactivity of N-methoxy-3-formylcarbazole Compared to N-alkyl-3-formylcarbazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N-methoxy-3-formylcarbazole and N-alkyl-3-formylcarbazoles. The focus is on the electrophilic character of the formyl group, which is crucial for various synthetic transformations. This comparison is supported by established principles of electronic effects in organic chemistry, though direct comparative experimental data is limited in the current literature.

Introduction

N-substituted 3-formylcarbazoles are versatile building blocks in medicinal chemistry and materials science. The substituent at the nitrogen atom can significantly influence the reactivity of the formyl group at the C-3 position. This guide specifically compares the effects of an N-methoxy group versus an N-alkyl group on the chemical behavior of the aldehyde functionality. Understanding these differences is critical for designing efficient synthetic routes and for the targeted development of novel carbazole-based compounds.

Electronic Effects of N-Substituents

The reactivity of the formyl group in N-substituted 3-formylcarbazoles is primarily governed by the electronic nature of the substituent on the carbazole (B46965) nitrogen. Both N-methoxy and N-alkyl groups are generally considered electron-donating. However, the mechanism and magnitude of their electron-donating effects differ, leading to distinct chemical reactivities.

  • N-Alkyl Groups: Alkyl groups, such as methyl or ethyl, are weakly electron-donating through an inductive effect (+I). This effect involves the polarization of the sigma bond between the nitrogen and the alkyl carbon, leading to a slight increase in electron density on the nitrogen atom. This increased electron density is then delocalized into the carbazole ring system.

  • N-Methoxy Group: The methoxy (B1213986) group is also electron-donating, but its primary influence is through a resonance effect (+M or +R). The lone pair of electrons on the oxygen atom can be delocalized into the carbazole ring system. This resonance effect is generally stronger than the inductive effect of alkyl groups. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect (-I). In most aromatic systems, the resonance effect of the methoxy group dominates over its inductive effect, leading to an overall increase in electron density in the ring.

Comparative Reactivity of the Formyl Group

The electron-donating nature of both N-alkyl and N-methoxy groups leads to an increase in electron density at the C-3 position of the carbazole ring. This, in turn, reduces the electrophilicity of the formyl carbon, making it less reactive towards nucleophiles compared to an unsubstituted 3-formylcarbazole.

Between the two, the stronger electron-donating resonance effect of the N-methoxy group is expected to increase the electron density on the carbazole ring more significantly than the inductive effect of an N-alkyl group. Consequently, This compound is predicted to be less reactive towards nucleophiles than N-alkyl-3-formylcarbazoles.

This difference in reactivity would be observed in various reactions involving the formyl group, such as:

  • Nucleophilic Addition: Reactions with nucleophiles like Grignard reagents or organolithium compounds.

  • Condensation Reactions: Such as the Knoevenagel condensation or Wittig reaction.

  • Reduction Reactions: Using hydride reagents like sodium borohydride.

Experimental Protocols

Detailed experimental protocols for reactions involving 3-formylcarbazoles can be adapted from general procedures for aromatic aldehydes. Below are representative protocols that can be used as a starting point for comparing the reactivity of N-methoxy- and N-alkyl-3-formylcarbazoles. Researchers should be prepared to adjust reaction times, temperatures, and catalyst loadings to account for the differing reactivities.

General Procedure for Knoevenagel Condensation
  • To a solution of the respective N-substituted-3-formylcarbazole (1.0 eq.) in a suitable solvent (e.g., toluene (B28343), ethanol, or acetic acid) is added an active methylene (B1212753) compound (1.0-1.2 eq.) and a catalytic amount of a base (e.g., piperidine, pyrrolidine, or triethylamine).

  • The reaction mixture is heated to reflux, and the formation of water is monitored using a Dean-Stark apparatus if toluene is the solvent.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired condensed product.

To perform a comparative study, it is crucial to run the reactions for this compound and an N-alkyl-3-formylcarbazole (e.g., N-ethyl-3-formylcarbazole) in parallel under identical conditions and monitor the reaction progress and yield over time.

Logical Relationship Diagram

The following diagram illustrates the logical flow of how the electronic properties of the N-substituent influence the reactivity of the 3-formyl group.

G cluster_substituent N-Substituent cluster_effect Electronic Effect cluster_density Electron Density on Ring cluster_reactivity Reactivity of Formyl Group N_Methoxy N-Methoxy Resonance Strong +M (Resonance) Weak -I (Inductive) N_Methoxy->Resonance N_Alkyl N-Alkyl Inductive Weak +I (Inductive) N_Alkyl->Inductive High_Density Higher Increase Resonance->High_Density Dominant Effect Low_Density Lower Increase Inductive->Low_Density Lower_Reactivity Lower Reactivity (Less Electrophilic) High_Density->Lower_Reactivity Higher_Reactivity Higher Reactivity (More Electrophilic) Low_Density->Higher_Reactivity

Caption: Influence of N-substituent on formyl group reactivity.

Conclusion

The electronic nature of the N-substituent on the carbazole ring plays a pivotal role in determining the reactivity of the 3-formyl group. Based on established electronic effects, this compound is predicted to be less reactive towards nucleophilic attack than its N-alkyl counterparts due to the stronger electron-donating resonance effect of the methoxy group. This qualitative comparison provides a valuable framework for researchers designing synthetic strategies involving these important classes of compounds. Experimental validation through parallel reactions under controlled conditions is recommended to quantify these reactivity differences.

Validating the Synthetic Pathway to N-methoxy-3-formylcarbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to N-methoxy-3-formylcarbazole, a valuable building block in medicinal chemistry. We will delve into the validation of a common synthetic method, the Vilsmeier-Haack reaction, and explore potential alternatives, presenting available experimental data to inform your synthetic strategy.

Established Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including N-substituted carbazoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.

Reaction Scheme:

A key advantage of this method is its relatively high efficiency in formylating activated aromatic systems.

Experimental Protocol: Vilsmeier-Haack Formylation of 9-methoxy-9H-carbazole

The following protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction:

  • Reagent Preparation: In a reaction vessel, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is then added dropwise while maintaining the low temperature to form the Vilsmeier reagent.

  • Reaction with Substrate: A solution of 9-methoxy-9H-carbazole in a suitable solvent is added to the freshly prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete formylation.

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous solution (e.g., sodium acetate (B1210297) or sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Alternative Formylation Methods: A Comparative Overview

While the Vilsmeier-Haack reaction is a robust method, other formylation techniques could offer advantages in terms of milder reaction conditions, different regioselectivity, or substrate scope. Here, we explore two potential alternatives: the Rieche formylation and the Duff reaction.

Table 1: Comparison of Formylation Methods for N-methoxycarbazole

ReactionReagentsGeneral ApplicabilityReported Yield for Similar Substrates
Vilsmeier-Haack Reaction POCl₃, DMFElectron-rich aromaticsData for N-methoxycarbazole is available, though specific yields can vary.
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Electron-rich aromatic compounds[1][2]Generally good yields for activated aromatics, but specific data on N-alkoxycarbazoles is limited.
Duff Reaction Hexamethylenetetramine, acid (e.g., acetic acid, trifluoroacetic acid)Highly activated aromatics like phenols and anilines[3]Often results in lower yields and is typically used for phenols. Its applicability to N-alkoxycarbazoles is not well-documented.[3]

It is important to note that while the Rieche and Duff reactions are established formylation methods, their specific application to N-methoxycarbazole is not extensively reported in the literature. Therefore, the data for "Reported Yield for Similar Substrates" is based on their general performance with other electron-rich aromatic compounds.

Experimental Protocols for Alternative Methods

General Protocol for Rieche Formylation
  • Reaction Setup: The aromatic substrate is dissolved in an inert solvent and cooled.

  • Addition of Reagents: A Lewis acid (e.g., TiCl₄) is added, followed by the dropwise addition of dichloromethyl methyl ether.

  • Reaction and Work-up: The reaction is stirred at a controlled temperature until completion. The reaction is then quenched, and the product is extracted and purified.

General Protocol for Duff Reaction
  • Reaction Mixture: The aromatic substrate is mixed with hexamethylenetetramine in an acidic medium.

  • Heating: The mixture is heated to drive the reaction.

  • Hydrolysis and Purification: The intermediate is hydrolyzed with acid, and the resulting aldehyde is purified.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between the different synthetic strategies, the following diagrams are provided.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Product This compound Vilsmeier_Reagent->Product Formylating Agent NMC 9-methoxy-9H-carbazole NMC->Product Reaction Quenching Aqueous Quench Product->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Alternative_Routes cluster_vilsmeier Vilsmeier-Haack cluster_rieche Rieche Formylation cluster_duff Duff Reaction NMC 9-methoxy-9H-carbazole Vilsmeier POCl₃ / DMF Rieche Cl₂CHOMe / Lewis Acid Duff Hexamethylenetetramine / Acid Product This compound Vilsmeier->Product Rieche->Product Duff->Product

References

Comparative Cytotoxicity of Methoxy-Substituted Carbazole Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of methoxy-substituted carbazole (B46965) aldehydes and related derivatives, supported by experimental data from recent studies. This document summarizes key findings on their anticancer activities, details the experimental protocols used for their evaluation, and visualizes the cellular pathways they influence.

Introduction

Carbazole alkaloids, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] These compounds can intercalate with DNA, inhibit crucial enzymes like topoisomerase, and modulate various signaling pathways, making them promising candidates for the development of novel chemotherapeutic agents.[1] The addition of functional groups, such as methoxy (B1213986) and aldehyde moieties, to the carbazole scaffold can significantly influence their cytotoxic efficacy and selectivity against cancer cells. This guide focuses on the comparative cytotoxicity of methoxy-substituted carbazole aldehydes, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic effects of various carbazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for select methoxy-substituted and other relevant carbazole derivatives.

Table 1: Cytotoxicity of 3-Methoxy Carbazole (MHC) against Breast Cancer Cell Lines

CompoundCell LineConcentration (µM)Effect
3-Methoxy Carbazole (MHC)MCF-72089.33% ± 4.02% reduction in proliferation
4058.38% ± 4.12% reduction in proliferation
8032.19% ± 4.54% reduction in proliferation
3-Methoxy Carbazole (MHC)MDA-MB-231Not specifiedSignificant reduction in cell viability
3-Methoxy Carbazole (MHC)WI38 (non-cancerous)Not specifiedNo considerable cytotoxic effects

Data extracted from a study on the anti-breast cancer activity of 3-Methoxy Carbazole.[2]

Table 2: Cytotoxicity of LCY-2-CHO (a carbazole carbaldehyde derivative) against various cell lines

CompoundCell LineConcentration (µM)Effect
LCY-2-CHOCEM (T-cell acute lymphoblastic leukemia)1Sensitive
THP-1 (monocytic leukemia)Not specifiedApoptosis induction
HL-60 (acute myeloid leukemia)10Apoptosis induction
PC3 (prostate cancer)30Resistant
HT29 (colon cancer)30Resistant
MCF-7 (breast cancer)30Resistant

LCY-2-CHO is 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde. Data from a study on apoptosis induction by LCY-2-CHO.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of carbazole aldehyde cytotoxicity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated until a monolayer is formed.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., methoxy-substituted carbazole aldehydes) and incubated for a specified period (typically 16-48 hours).[5]

  • MTT Addition: Following incubation with the compound, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, which are formed by mitochondrial enzymes in living cells, are dissolved by adding 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[5]

  • Absorbance Measurement: The plate is placed on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.[5] The absorbance is then measured at a wavelength of 490 nm or 590 nm using a microplate reader.[4][5] The absorbance value is directly proportional to the number of viable cells.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This method is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cancer cells are treated with the carbazole aldehyde compound for a designated time.

  • Cell Harvesting and Staining: The cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells where the cell membrane has been compromised. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Signaling Pathways

Studies have elucidated some of the molecular mechanisms through which methoxy-substituted carbazole aldehydes exert their cytotoxic effects. These primarily involve the induction of apoptosis and the inhibition of pro-survival signaling pathways.

A study on 3-Methoxy Carbazole (MHC) demonstrated its ability to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, MHC can promote apoptosis in cancer cells.

dot

NF_kB_Inhibition_by_MHC MHC 3-Methoxy Carbazole (MHC) NFkB NF-κB MHC->NFkB Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Inhibition of the NF-κB pathway by 3-Methoxy Carbazole.

In contrast, the carbazole carbaldehyde derivative LCY-2-CHO has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway.[3] This involves the cleavage of Bid, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3, a key executioner caspase.[3]

dot

Apoptosis_Pathway_LCY_2_CHO LCY_2_CHO LCY-2-CHO Caspase8 Caspase-8 activation LCY_2_CHO->Caspase8 Bid Bid cleavage (tBid) Caspase8->Bid Mitochondria Mitochondria Bid->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Methoxy-Substituted Carbazole Aldehydes Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Treatment Treatment with Compounds Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Treatment->Pathway_Analysis Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of N-methoxy-3-formylcarbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: N-methoxy-3-formylcarbazole is classified as acutely toxic and is fatal if swallowed.[1] Proper personal protective equipment (PPE) must be worn at all times when handling this compound. All waste generated must be treated as hazardous waste and disposed of through a licensed environmental management company.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound presents significant health risks. Understanding these hazards is the first step in safe handling and disposal.

Hazard and Precautionary Statements Summary:

Hazard ClassGHS PictogramSignal WordHazard Statements (H-Statements)Precautionary Statements (P-Statements)
Acute Toxicity, Oral (Category 2)💀DangerH300: Fatal if swallowed.[1]P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
P330: Rinse mouth.[1]
Specific target organ toxicity — single exposure (Category 3), Central nervous system!WarningH336: May cause drowsiness or dizziness.[1]P261: Avoid breathing dust.[1]
P271: Use only outdoors or in a well-ventilated area.[1]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
P405: Store locked up.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.
Eye/Face Protection Safety glasses with side-shields or gogglesAs described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin and Body Protection Laboratory coatTo be worn over personal clothing.
Respiratory Protection Dust mask or respiratorUse if handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound and contaminated materials.

Experimental Workflow for Disposal:

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A Don appropriate PPE B Designate a Satellite Accumulation Area (SAA) A->B Establish safe area C Solid Waste (Unused reagent, contaminated labware) B->C Segregate waste types D Liquid Waste (Contaminated solvents, rinsate) B->D E Sharps Waste (Contaminated needles, etc.) B->E F Place solid waste in a labeled, sealed container C->F Package G Collect liquid waste in a compatible, labeled carboy D->G H Place sharps in a puncture-proof sharps container E->H I Label all containers with 'Hazardous Waste - Acutely Toxic' F->I Label G->I H->I J Store sealed containers in the designated SAA I->J Store securely K Arrange for pickup by a licensed waste disposal service J->K Final disposal

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Preparation and Decontamination:

    • Ensure all required PPE is worn before handling the compound.

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Have a spill kit readily available. For minor spills, use an inert absorbent material like sand or vermiculite. Avoid generating dust.[1] For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[1]

    • Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous liquid waste.

  • Waste Segregation and Collection:

    • Solid Waste: This includes any unused or expired this compound, contaminated gloves, bench paper, and other disposable labware.[3]

      • Do not mix with regular trash.

      • Collect in a dedicated, leak-proof container with a secure lid.

    • Liquid Waste: This includes any solutions containing this compound and the rinsate from decontaminating glassware.

      • Collect in a compatible, shatter-resistant container (e.g., a high-density polyethylene (B3416737) carboy).

      • Do not mix with incompatible waste streams.

    • Sharps Waste: Any contaminated needles, syringes, or broken glass must be disposed of in a designated, puncture-proof sharps container.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," "Acutely Toxic," and the full chemical name: "this compound."[4][5]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure all containers are tightly sealed to prevent leaks or spills.[2]

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4]

    • Follow all institutional, local, and national regulations for the disposal of acutely toxic hazardous waste.

Logical Relationships in Waste Management

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

Start Material contaminated with This compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in a labeled liquid hazardous waste carboy IsLiquid->LiquidWaste Yes SharpWaste Dispose of in a labeled puncture-proof sharps container IsSharp->SharpWaste Yes StoreInSAA Store in designated Satellite Accumulation Area (SAA) IsSharp->StoreInSAA No SolidWaste->StoreInSAA LiquidWaste->StoreInSAA SharpWaste->StoreInSAA

Caption: Decision tree for segregating this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-methoxy-3-formylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-methoxy-3-formylcarbazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is imperative, treating it with the same high degree of care as related carbazole (B46965) derivatives. Carbazoles and their derivatives can be irritating to the eyes, skin, and respiratory system, with some compounds in this family showing potential for more severe health effects.[1][2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and airborne particles.[3][4]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile)To prevent skin absorption of the chemical.[3]
Body Protection Flame-resistant lab coat or a disposable, solid-front lab coat with tight-fitting cuffsTo protect skin and clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved N95 or higher-level respiratorTo prevent inhalation of dust particles, especially during weighing and transfers.[1][3]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[1][3]

Safe Handling and Operational Plan

All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

Preparation:

  • Ensure all necessary PPE is correctly donned before entering the designated handling area.

  • Verify that the chemical fume hood is functioning correctly.

  • Have all necessary equipment and reagents ready to minimize time spent in the handling area.

Handling:

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a draft shield if available.[1] Handle the powder carefully to avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.[1][3]

Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[5]

  • Decontaminate all surfaces and equipment used during the procedure.

Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and contamination.

  • Evacuation and Isolation: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[3]

  • Protection: Don the appropriate PPE, including respiratory protection, before re-entering the area to clean the spill.[3]

  • Containment: For a solid spill, gently cover the material with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.[3] For a liquid spill, use absorbent materials to dike the spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) should be collected in a designated and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect any solutions or liquid waste containing the compound in a labeled, sealed, and chemically compatible container.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Workflow for Handling this compound

Workflow for Handling this compound A Preparation B Don PPE A->B C Verify Fume Hood B->C D Handling in Fume Hood C->D E Weigh Solid D->E F Prepare Solution D->F L Emergency Spill D->L G Post-Handling E->G F->G H Decontaminate Surfaces G->H I Dispose of Waste H->I J Remove PPE I->J K Wash Hands J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.